molecular formula C11H16ClNO B3335406 2-(3-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1197235-92-9

2-(3-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B3335406
CAS No.: 1197235-92-9
M. Wt: 213.70
InChI Key: UQQGPFCOCRKQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70. The purity is usually 95%.
The exact mass of the compound 2-(3-Methoxyphenyl)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Methoxyphenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQGPFCOCRKQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197235-92-9
Record name 2-(3-methoxyphenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Methoxyphenyl Pyrrolidine Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. When coupled with a methoxyphenyl moiety, the resulting 3-methoxyphenyl pyrrolidine scaffold presents a compelling framework for developing novel central nervous system (CNS) agents. The methoxy group can influence blood-brain barrier penetration and receptor interactions, making this class of compounds particularly interesting for targeting neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profile of 3-methoxyphenyl pyrrolidine analogs, with a focus on their interactions with dopamine and opioid receptors.

Synthesis of 3-Aryl Pyrrolidine Analogs

The synthesis of 3-aryl pyrrolidines can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolidine ring from acyclic precursors or the modification of existing pyrrolidine scaffolds. One versatile method is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct introduction of an aryl group at the 3-position.[2] Another approach involves multi-component reactions to construct highly substituted pyrrolidines.[3]

A particularly relevant synthetic pathway for this class of compounds is the synthesis of 3-(3-hydroxyphenyl)pyrrolidine analogs, which can be readily adapted to produce the corresponding 3-methoxyphenyl derivatives. The following protocol details a representative synthesis of a 3-(3-hydroxyphenyl)pyrrolidine analog, which serves as a foundational methodology for this class of compounds.

Representative Synthetic Protocol: Synthesis of N-Substituted 3-(3-hydroxyphenyl)pyrrolidine

This protocol is adapted from the synthesis of dopamine D3 receptor ligands.[4]

A 1. Boc-protection of 3-pyrrolidinol B 2. Mesylation of the hydroxyl group A->B C 3. Nucleophilic substitution with 3-methoxyphenyllithium B->C D 4. Boc-deprotection C->D E 5. N-alkylation/N-arylation D->E F Final Product: N-substituted 3-(3-methoxyphenyl)pyrrolidine E->F

Caption: Synthetic scheme for N-substituted 3-(3-methoxyphenyl)pyrrolidine.

Step 1: Boc-Protection of 3-Pyrrolidinol

  • To a solution of 3-pyrrolidinol in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O and a base such as triethylamine (TEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The Boc group protects the pyrrolidine nitrogen, preventing it from interfering in subsequent reactions.

Step 2: Mesylation of the Hydroxyl Group

  • To the Boc-protected 3-pyrrolidinol in DCM at 0 °C, add methanesulfonyl chloride (MsCl) and TEA.

  • The mesyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Step 3: Nucleophilic Substitution with 3-Methoxyphenyllithium

  • Prepare the organolithium reagent by reacting 3-bromoanisole with n-butyllithium in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add the mesylated pyrrolidine derivative to the solution of 3-methoxyphenyllithium.

  • This step introduces the 3-methoxyphenyl group at the 3-position of the pyrrolidine ring.

Step 4: Boc-Deprotection

  • Treat the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

Step 5: N-Alkylation/N-Arylation

  • The deprotected pyrrolidine can be functionalized at the nitrogen atom through various methods, such as reductive amination with an aldehyde or ketone, or nucleophilic substitution with an alkyl or aryl halide.

Structure-Activity Relationships (SAR)

The biological activity of 3-methoxyphenyl pyrrolidine analogs is significantly influenced by the nature and position of substituents on both the pyrrolidine ring and the phenyl ring. The following sections detail the SAR of these compounds, primarily focusing on their interactions with dopamine D2/D3 receptors and µ-opioid receptors. The data presented is largely based on studies of closely related 3-hydroxyphenyl and other substituted aryl pyrrolidine analogs, providing valuable insights into the SAR of the 3-methoxyphenyl scaffold.

Dopamine D2/D3 Receptor Ligands

A series of 3-(3-hydroxyphenyl)pyrrolidine analogs have been synthesized and evaluated for their binding affinity at human dopamine D2 and D3 receptors.[4] These studies provide a strong foundation for understanding the SAR of the corresponding 3-methoxyphenyl analogs.

N-Substitution on the Pyrrolidine Ring:

The substituent on the pyrrolidine nitrogen plays a crucial role in determining both affinity and selectivity for D2 and D3 receptors.

  • N-Alkyl Chains: A homologous series of N-alkyl analogs, from N-pentyl to N-decyl, has been investigated to probe the size and bulk tolerance of the secondary binding pocket of the D3 receptor.[4]

  • N-Benzyl and Substituted Benzyl Groups: The introduction of a benzyl group at the pyrrolidine nitrogen has been shown to be a key determinant of affinity for D2, D3, and D4 receptors.[5]

  • N-Acyl Groups: The incorporation of an N-acyl group, such as a cyclopropylcarbonylamino group on a benzamide moiety attached to the pyrrolidine, can significantly enhance affinity and selectivity for D3 and D4 receptors over D2 receptors.[5]

Core 3-Aryl-Pyrrolidine N-Substituent N-R Core->N-Substituent Aryl-Substituent Aryl-X Core->Aryl-Substituent Dopamine Receptor Affinity Dopamine Receptor Affinity N-Substituent->Dopamine Receptor Affinity Opioid Receptor Affinity Opioid Receptor Affinity N-Substituent->Opioid Receptor Affinity Aryl-Substituent->Dopamine Receptor Affinity

Caption: Key structural determinants of biological activity.

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring is critical for receptor affinity and selectivity.

  • Hydroxyl vs. Methoxy Group: While direct comparative data for 3-hydroxy versus 3-methoxy is limited for this specific scaffold, in many CNS-active compounds, the methoxy group can enhance lipophilicity and metabolic stability, potentially altering the pharmacokinetic and pharmacodynamic profile.

  • Other Substituents: Studies on related benzamide derivatives have shown that substituents on the aromatic ring, such as chloro and cyclopropylcarbonylamino groups, can significantly influence D3 and D4 receptor affinity and selectivity.[5]

Quantitative SAR Data for 3-(3-Hydroxyphenyl)pyrrolidine Analogs at Dopamine Receptors

The following table summarizes the in vitro binding affinities (Ki) of a series of N-substituted 3-(3-hydroxyphenyl)pyrrolidine analogs at human D2 and D3 receptors.[4]

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1 n-Pentyl150 ± 205.0 ± 0.730
2 n-Hexyl120 ± 103.5 ± 0.534
3 n-Heptyl90 ± 82.8 ± 0.432
4 n-Octyl75 ± 62.1 ± 0.336
5 n-Nonyl60 ± 51.5 ± 0.240
6 n-Decyl50 ± 41.2 ± 0.142
µ-Opioid Receptor Ligands

The 3-methoxyphenyl pyrrolidine scaffold also holds promise for the development of µ-opioid receptor modulators. Studies on related structures have shown that the pyrrolidine moiety can serve as a scaffold for µ-selective receptor antagonists.[6][7]

  • N-Alkylation: Further alkylation of the pyrrolidine ring with benzyl derivatives has been shown to increase µ-opioid receptor binding affinity.[6][7]

  • Polar Groups on the Benzyl Ring: The presence of polar groups on the N-benzyl substituent that can act as hydrogen bond donors or acceptors can enhance µ-binding affinity.[6][7]

Pharmacological Profile and Therapeutic Potential

The pharmacological profile of 3-methoxyphenyl pyrrolidine analogs is largely dictated by their interactions with dopamine and opioid receptors.

Dopamine Receptor Modulation

As antagonists or partial agonists at D2-like receptors, particularly the D3 subtype, these compounds have the potential to treat a range of neuropsychiatric disorders. The D3 receptor is implicated in reward, motivation, and cognition, making it a key target for conditions such as substance use disorder, schizophrenia, and Parkinson's disease.[7]

D3R_Ligand 3-Methoxyphenyl Pyrrolidine Analog D3R Dopamine D3 Receptor D3R_Ligand->D3R Antagonism Gi Gi/o Protein D3R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Downstream_Effects Modulation of Neuronal Excitability cAMP->Downstream_Effects

Caption: Simplified D3 receptor antagonist signaling pathway.

µ-Opioid Receptor Modulation

As antagonists or modulators of the µ-opioid receptor, these analogs could have applications in the treatment of opioid use disorder or as components of safer analgesics. By antagonizing the µ-opioid receptor, these compounds could potentially block the rewarding effects of opioids and reduce the risk of overdose.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of 3-methoxyphenyl pyrrolidine analogs.

Competitive Radioligand Binding Assay for D2/D3 Receptors

This protocol is a self-validating system for determining the binding affinity of test compounds.

A 1. Prepare cell membranes expressing D2 or D3 receptors B 2. Incubate membranes with radioligand and test compound A->B C 3. Separate bound and free radioligand by filtration B->C D 4. Quantify bound radioactivity C->D E 5. Calculate Ki values D->E

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human D2 or D3 receptors

  • Radioligand (e.g., [3H]Spiperone)

  • Test compounds (3-methoxyphenyl pyrrolidine analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.[8]

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]

In Vivo Microdialysis in Rats

This protocol allows for the in vivo assessment of a compound's effect on neurotransmitter levels in specific brain regions.

A 1. Stereotaxic surgery to implant microdialysis probe B 2. Animal recovery and habituation A->B C 3. Baseline sample collection B->C D 4. Administer test compound C->D E 5. Post-administration sample collection D->E F 6. HPLC analysis of dialysate E->F

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Anesthetic (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens).[5][9]

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Experiment Day: Insert the microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[5]

  • Baseline Collection: Collect baseline dialysate samples for a period of time (e.g., 60-120 minutes) to establish a stable baseline of the neurotransmitter of interest (e.g., dopamine).

  • Compound Administration: Administer the test compound (3-methoxyphenyl pyrrolidine analog) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a set period after drug administration.

  • HPLC Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentration of the neurotransmitter and its metabolites.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.

Conclusion

3-Methoxyphenyl pyrrolidine analogs represent a promising class of compounds with the potential to modulate key CNS targets, including dopamine and opioid receptors. Their synthesis is achievable through established chemical methodologies, and their pharmacological profile can be finely tuned through systematic structural modifications. The structure-activity relationships, guided by data from closely related analogs, provide a roadmap for the design of potent and selective ligands. The experimental protocols detailed herein offer robust and validated methods for the comprehensive in vitro and in vivo characterization of these compounds. Further research into this chemical space is warranted to fully elucidate their therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. (2021). ACS Publications. [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1998). PubMed. [Link]

  • New scaffolds in the development of mu opioid-receptor ligands. (2003). Europe PMC. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2019). ChemRxiv. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2005). PubMed. [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2012). PubMed. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. (2021). PubMed. [Link]

  • Design, Synthesis, Molecular Docking and in vitro Evaluation of N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic Acid Analogues as Antiangiogenic and Anticancer Agents on Multiple Myeloma. (2016). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. (2001). PubMed. [Link]

  • Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App. (2023). ChemRxiv. [Link]

  • New scaffolds in the development of mu opioid-receptor ligands. (2003). PubMed. [Link]

  • Pharmacological Profiles of Oligomerized μ-Opioid Receptors. (2012). PubMed. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]

  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. (2021). Monash University. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025). RSC Publishing. [Link]

  • Computational Evaluation and Multi-Criteria Optimization of Natural Compound Analogs Targeting SARS-CoV-2 Proteases. (2024). MDPI. [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). PubMed. [Link]

  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. (2021). MDPI. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers. [Link]

  • Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective. (2020). Frontiers. [Link]

  • Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. (2023). Tikrit Journal of Pure Science. [Link]

  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. (2014). PubMed. [Link]pmc/articles/PMC3915065/)

Sources

Unraveling the Structure-Activity Relationship of Methoxyphenyl Pyrrolidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Methoxyphenyl Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a vast number of biologically active compounds.[1][2] When coupled with a methoxyphenyl moiety, this scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities, targeting a diverse array of biological systems. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of methoxyphenyl pyrrolidines, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics. We will dissect the critical structural features that govern the biological activity of these compounds, from the positioning of the methoxy group to the influence of substitutions on the pyrrolidine ring and the profound impact of stereochemistry.

The Core Pharmacophore: Methoxyphenyl and Pyrrolidine Moieties

The fundamental architecture of a methoxyphenyl pyrrolidine consists of a five-membered nitrogen-containing ring directly or indirectly attached to a phenyl ring bearing one or more methoxy groups. The interplay between these two core components is fundamental to the biological activity observed across various therapeutic targets. The pyrrolidine ring, with its sp3-hybridized carbons, allows for a three-dimensional exploration of pharmacophore space, a crucial aspect for effective interaction with biological macromolecules.[1] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by substituents.[1][3]

The methoxyphenyl group, on the other hand, contributes to the molecule's lipophilicity and can engage in various non-covalent interactions, including van der Waals forces and hydrogen bonding (with the methoxy oxygen). The position and number of methoxy groups on the phenyl ring are critical determinants of target affinity and selectivity.[4][5]

Dissecting the SAR: Key Structural Modifications and Their Impact

The Influence of the Methoxy Group: Position and Number are Paramount

The methoxy group is far from a passive substituent; its placement on the phenyl ring can dramatically alter the pharmacological profile of a methoxyphenyl pyrrolidine derivative.

  • Impact on Receptor Affinity and Selectivity: Studies on 2,5-dimethoxyphenylpiperidines as serotonin 5-HT2A receptor agonists have demonstrated the critical role of methoxy group positioning. Deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency, while removal of the 2-methoxy group led to a staggering 500-fold drop in potency.[4] This highlights the specific interactions these methoxy groups make within the receptor binding pocket. Complete removal of both methoxy groups was detrimental to activity.[4]

  • Modulation of Physicochemical Properties: Methoxy groups influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5] Strategic placement of methoxy groups can be used to fine-tune these properties for optimal drug-like characteristics.

Pyrrolidine Ring Substitutions: A Gateway to Potency and Selectivity

The pyrrolidine ring offers multiple positions for substitution, each providing an opportunity to modulate the compound's biological activity.

  • Substitutions at the 2-Position: The 2-position of the pyrrolidine ring is a common point of attachment for the methoxyphenyl group. Modifications at this position can significantly impact basicity and steric hindrance, thereby influencing receptor binding.[1]

  • Substitutions at the 3- and 4-Positions: Substitutions at the 3- and 4-positions of the pyrrolidine ring can affect the ring's conformation and introduce new interaction points with the target. For instance, in a series of GABA uptake inhibitors, the introduction of a 4-methoxyphenyl group at the 4-position of 4-hydroxyproline derivatives led to improved inhibition at the GAT3 transporter, suggesting that a lipophilic group at this position is beneficial for potency.[6] Conversely, in a series of caspase inhibitors, fluorination at the 4-position of the pyrrolidine ring resulted in a 100-1000 times more efficient inhibition compared to the corresponding 4-methoxy analogues.[7]

  • N-Substitution: The nitrogen atom of the pyrrolidine ring is a prime location for modification. N-alkylation or the introduction of larger substituents can alter the compound's basicity, lipophilicity, and steric profile, leading to significant changes in activity.[8] For example, in a series of serotonin 5-HT2A receptor agonists, N-methylation and N-ethylation of the parent compound resulted in substantially less potent analogues.[4]

The Decisive Role of Stereochemistry

The chiral nature of many methoxyphenyl pyrrolidine derivatives means that stereochemistry plays a pivotal role in their biological activity. Enantiomers and diastereomers of the same compound can exhibit vastly different potencies and even different pharmacological effects.[9][10]

  • Enantioselective Binding: Biological targets, such as enzymes and receptors, are chiral environments. Consequently, one enantiomer of a chiral drug may bind with much higher affinity than the other. This stereospecificity is a cornerstone of modern drug design.[10] For example, in the case of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, the stereoconfiguration at the 2- and 4-positions of the pyrrolidine ring was found to be crucial for their inhibitory activity at GABA transporters.[6]

  • Impact on Pharmacokinetics: Stereochemistry can also influence the pharmacokinetic properties of a drug, including its metabolism and clearance. Different enantiomers may be metabolized at different rates by enzymes, leading to variations in their duration of action and potential for side effects.

Experimental Protocols and Methodologies

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the SAR of methoxyphenyl pyrrolidines.

General Synthetic Procedure for Methoxyphenyl Pyrrolidines

The synthesis of methoxyphenyl pyrrolidines can be achieved through various routes. A common approach involves the reaction of a suitable precursor with a methoxyphenyl-containing reagent.[11]

Example: Synthesis of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol [11]

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione (9.82 mmol) in THF (60 ml), cool the mixture to 0°C in an ice bath.

  • Reducing Agent Addition: Add Borane dimethyl sulfide complex (73.8 mmol) dropwise over 20 minutes.

  • Reaction Progression: Stir the reaction at 0°C for 1 hour and then at room temperature for 18 hours.

  • Work-up: After completion of the reaction (monitored by TLC), quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic phase over MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography to obtain 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol.

In Vitro Biological Activity Assay: A Representative Protocol

The following protocol outlines a general method for assessing the biological activity of newly synthesized methoxyphenyl pyrrolidine derivatives, for example, as inhibitors of a specific enzyme or as ligands for a receptor.

Example: Cell Proliferation Assay (MTT Assay) [10][12][13]

  • Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma cells) in 96-well plates at a suitable density and allow them to adhere overnight.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methoxyphenyl pyrrolidine derivatives) for a specified duration (e.g., 24-72 hours).[10][13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Summarizing SAR Insights

To facilitate a clear understanding of the structure-activity relationships, quantitative data should be presented in a structured format.

Compound R1 (Phenyl Ring) R2 (Pyrrolidine N) R3 (Pyrrolidine C4) Biological Target Activity (IC50/EC50, nM) Reference
1 2,5-di-OCH3HH5-HT2A Receptor100[4]
2 2-OCH3HH5-HT2A Receptor>5000[4]
3 5-OCH3HH5-HT2A Receptor2000[4]
4 4-OCH3H4-OHGAT3>1000[6]
5 4-OCH3H4-(4-methoxyphenyl)GAT3250[6]
6 HH4-FCaspase-3362[7]
7 HH4-OCH3Caspase-3>10000[7]

This table is a representative example and should be populated with specific data from relevant studies.

Visualizing Key Concepts and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization A Core Scaffold (Methoxyphenyl Pyrrolidine) B SAR-Guided Modification A->B C Synthesis of Analogues B->C D In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) C->D E Cell-Based Assays (e.g., Cytotoxicity, Functional Response) D->E F Determine Potency & Selectivity (IC50/EC50) E->F G Establish SAR F->G G->B Iterative Design H Lead Optimization G->H Key_SAR_Features center Biological Activity methoxy Methoxy Group (Position & Number) center->methoxy Influences pyrrolidine Pyrrolidine Ring Substitutions center->pyrrolidine Modulates stereo Stereochemistry center->stereo Determines lipophilicity Lipophilicity & ADME Properties methoxy->lipophilicity conformation Ring Conformation pyrrolidine->conformation

Sources

Metabolic pathways of 2-(3-Methoxyphenyl)pyrrolidine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vivo Metabolic Profiling of 2-(3-Methoxyphenyl)pyrrolidine: A Technical Guide to Biotransformation and Bioanalysis

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fate of 2-(3-Methoxyphenyl)pyrrolidine (often abbreviated in research contexts as 3-MeO-2-PP or similar analogs). As a structural congener of arylpyrrolidines (e.g., desoxypipradrol) and methoxylated phenethylamines, its in vivo disposition is governed by specific cytochrome P450 (CYP) mediated oxidations and subsequent Phase II conjugations.

This document is designed for drug metabolism and pharmacokinetics (DMPK) scientists and forensic toxicologists. It details the predicted and observed metabolic pathways , experimental protocols for metabolite identification , and analytical strategies using high-resolution mass spectrometry (HRMS).

Chemical Identity & Pharmacophore Analysis

Understanding the metabolic lability of the molecule requires a structural dissection.

  • Core Scaffold: 2-Phenylpyrrolidine (arylpyrrolidine).

  • Substituent: 3-Methoxy group (meta-position on the phenyl ring).

  • Metabolic "Hotspots":

    • Methoxy Group: Highly susceptible to O-demethylation (Phase I).

    • Pyrrolidine Nitrogen: Susceptible to N-oxidation and N-dealkylation (though less likely in a cyclic amine compared to acyclic).

    • Pyrrolidine Ring Carbon: Susceptible to hydroxylation (typically at C3' or C4') and lactam formation (oxidation at C5').

Metabolic Pathways (Phase I & II)

The biotransformation of 2-(3-Methoxyphenyl)pyrrolidine follows a canonical pattern for methoxylated arylpyrrolidines. The primary driver of clearance is hepatic oxidation.

Phase I: Functionalization
  • O-Demethylation (Major Pathway):

    • Mechanism: CYP450-mediated oxidation of the methyl ether.

    • Enzymes: Likely CYP2D6 and CYP3A4 (based on SAR of tramadol and venlafaxine analogs).

    • Product: 2-(3-Hydroxyphenyl)pyrrolidine (Phenolic metabolite).

    • Mass Shift: -14.0156 Da.

  • Ring Hydroxylation:

    • Mechanism: Introduction of a hydroxyl group onto the pyrrolidine ring or the phenyl ring (less likely due to methoxy steric/electronic effects).

    • Product: Hydroxy-2-(3-methoxyphenyl)pyrrolidine.

    • Mass Shift: +15.9949 Da.

  • N-Oxidation:

    • Mechanism: Flavin-containing monooxygenase (FMO) or CYP-mediated oxidation of the tertiary amine (if N-alkylated) or secondary amine.

    • Product: 2-(3-Methoxyphenyl)pyrrolidine N-oxide.

    • Mass Shift: +15.9949 Da.

  • Lactam Formation (2-Oxo):

    • Mechanism: Oxidation of the pyrrolidine carbon alpha to the nitrogen.

    • Product: 5-(3-Methoxyphenyl)-2-pyrrolidinone.

    • Mass Shift: +13.9793 Da (Net +O, -2H).

Phase II: Conjugation
  • Glucuronidation:

    • Substrate: The O-demethylated phenol (from Pathway 1) or ring hydroxyls.

    • Enzymes: UGTs (UDP-glucuronosyltransferases).

    • Product: O-Glucuronide conjugates.

    • Mass Shift: +176.0321 Da.

Visualization of Metabolic Pathways

The following diagram illustrates the cascade from the parent compound to its terminal metabolites.

MetabolicPathways Parent 2-(3-Methoxyphenyl) pyrrolidine (Parent) ODes O-Desmethyl Metabolite (Phenol) Parent->ODes CYP2D6/3A4 (O-Demethylation) NOx N-Oxide Metabolite Parent->NOx FMO/CYP (N-Oxidation) RingOH Hydroxy-pyrrolidine Metabolite Parent->RingOH CYP450 (Hydroxylation) Lactam Lactam (2-Oxo) Metabolite Parent->Lactam Oxidation (-2H, +O) Gluc O-Glucuronide Conjugate ODes->Gluc UGT (Glucuronidation)

Caption: Predicted biotransformation map of 2-(3-Methoxyphenyl)pyrrolidine showing Phase I oxidations and Phase II conjugation.

Experimental Protocols for Metabolite Identification

To empirically validate these pathways, the following "Gold Standard" workflow is recommended. This protocol ensures high metabolic competency and recovery.

Protocol A: In Vitro Incubation (Human Liver Microsomes)

This assay identifies Phase I metabolites.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

    • Prepare Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Prepare Substrate: 10 mM stock of 2-(3-Methoxyphenyl)pyrrolidine in DMSO.

  • Incubation Mix (Final Volume 200 µL):

    • Buffer: 180 µL

    • HLM: 0.5 mg/mL (final conc.)

    • Substrate: 10 µM (final conc.)

    • Pre-incubation: 5 min at 37°C.

  • Initiation:

    • Add 20 µL of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Termination:

    • At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

    • Quench immediately with 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Diazepam-d5).

  • Processing:

    • Vortex for 1 min.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vials for analysis.

Protocol B: LC-HRMS/MS Analysis

High-Resolution Mass Spectrometry is required to distinguish isobaric metabolites (e.g., N-oxide vs. Hydroxyl).

ParameterSetting
Instrument Q-TOF or Orbitrap MS coupled to UHPLC
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) -> 95% B (10 min) -> Hold (2 min)
Ionization ESI Positive Mode (+ve)
Scan Mode Full Scan (m/z 100-600) + Data Dependent MS2 (ddMS2)

Data Interpretation & Mass Defects

When analyzing the data, filter for the following theoretical mass shifts relative to the parent ion


.
Metabolite NameBiotransformationMass Shift (Da)Diagnostic Fragment Ions
Parent None0.0000Tropylium ion (m/z 91), Pyrrolidine ring
O-Desmethyl -CH2-14.0156Loss of methoxy signature; Phenol fragment
Hydroxy +O+15.9949+16 Da on pyrrolidine ring fragment
N-Oxide +O+15.9949Characteristic loss of -16 Da or -18 Da
Glucuronide +C6H8O6+176.0321Neutral loss of 176 Da

Workflow Visualization

ExperimentalWorkflow Step1 Sample Prep (HLM + Substrate) Step2 Incubation (37°C, NADPH) Step1->Step2 Step3 Quench (Ice-Cold ACN) Step2->Step3 Step4 Centrifugation (10,000g, 10 min) Step3->Step4 Step5 LC-HRMS/MS (Data Acquisition) Step4->Step5 Step6 Data Processing (Mass Defect Filtering) Step5->Step6

Caption: Step-by-step analytical workflow from microsomal incubation to data processing.

References

  • Meyer, M. R., et al. (2014). "Metabolism of the new designer drug alpha-pyrrolidinovalerophenone (alpha-PVP) in humans: identification of phase I and II metabolites." Journal of Mass Spectrometry. Link

  • Springer, D., et al. (2003). "In vitro metabolism of 3-methoxy-4-methylamphetamine (MMA) in human liver microsomes." Journal of Chromatography B. Link

  • Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substance 2-phenyl-2-(pyrrolidin-1-yl)cyclohexan-1-one (deschloro-N-ethyl-ketamine analog) in human liver microsomes." Drug Testing and Analysis. Link

  • Guengerich, F. P. (2008). "Cytochrome P450 and chemical toxicology." Chemical Research in Toxicology. Link

  • Negrusz, A., et al. (2015). "Metabolism of 4-methoxy-PCP and 3-methoxy-PCP." Journal of Analytical Toxicology. Link

An In-depth Technical Guide to the Thermodynamic Properties of 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies for determining the key thermodynamic properties of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride. As a compound of interest in pharmaceutical research and development, a thorough understanding of its thermodynamic characteristics is crucial for predicting its stability, solubility, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction to 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Compound Identification:

PropertyValueSource
Chemical Name 2-(3-Methoxyphenyl)pyrrolidine hydrochlorideN/A
Molecular Formula C₁₁H₁₆ClNO[3]
Molecular Weight 213.7 g/mol [3]
CAS Number 1381927-75-8 ((R)-enantiomer)[4]
Canonical SMILES COC1=CC=CC(=C1)C2CCCN2.Cl[5]
Structure Inferred from name

Core Thermodynamic Properties and Their Significance

The primary thermodynamic properties of interest for a pharmaceutical compound like 2-(3-Methoxyphenyl)pyrrolidine hydrochloride are its melting point, enthalpy of fusion, heat capacity, and solubility.

  • Melting Point (Tm): A critical physical property used for identification, purity assessment, and as an indicator of the physical stability of a crystalline solid.[6][7]

  • Enthalpy of Fusion (ΔHfus): The amount of energy required to convert one mole of a substance from a solid to a liquid at its melting point. It provides insight into the strength of the crystal lattice.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount. It is essential for understanding how a material responds to temperature changes and for thermal hazard assessments.[8]

  • Solubility: The maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It is a fundamental property influencing a drug's absorption and bioavailability.[9]

Experimental Determination of Thermodynamic Properties

This section details the standard, validated protocols for measuring the key thermodynamic properties of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.

Melting Point and Enthalpy of Fusion Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It is the preferred method for determining melting points and enthalpies of fusion due to its high accuracy and the small sample size required.[10][13]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium) according to ASTM standard E967-08.[14]

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to a temperature above the melting point.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Causality of Experimental Choices:

  • Hermetic Pans: Using hermetically sealed pans is crucial to prevent the sublimation of the sample before melting, which would lead to inaccurate results.

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

  • Inert Atmosphere: A nitrogen purge is used to create an inert atmosphere, preventing any oxidative degradation of the sample during heating.

Visualization of the DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis weigh Weigh 2-5 mg of Sample seal Seal in Hermetic Pan weigh->seal load Load Sample & Reference Pans weigh->load equilibrate Equilibrate at Start T load->equilibrate heat Heat at 10 °C/min under N2 equilibrate->heat thermogram Obtain DSC Thermogram heat->thermogram determine_tm Determine Onset T (Tm) thermogram->determine_tm integrate_peak Integrate Peak Area (ΔHfus) thermogram->integrate_peak

Caption: Workflow for DSC analysis of melting point and enthalpy of fusion.

Heat Capacity Determination via Modulated Differential Scanning Calorimetry (MDSC)

Modulated DSC (MDSC) is an advanced DSC technique that superimposes a sinusoidal temperature modulation on the linear heating ramp. This allows for the separation of the total heat flow into its reversing (heat capacity related) and non-reversing (kinetic) components, providing a more accurate determination of heat capacity.

Experimental Protocol:

  • Instrument Calibration: Perform the standard DSC calibrations as described in section 3.1.

  • Sample Preparation: Prepare a sample of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride (10-20 mg) in a hermetically sealed aluminum pan.

  • MDSC Analysis:

    • Perform a baseline scan with empty pans.

    • Scan a sapphire standard of known heat capacity to determine the calibration constant.

    • Scan the sample using a modulated temperature program (e.g., heating rate of 2 °C/min, modulation amplitude of ±0.5 °C, and a modulation period of 60 seconds).

  • Data Analysis: The reversing heat capacity of the sample is calculated from the reversing heat flow signal and the known heat capacity of the sapphire standard.

Causality of Experimental Choices:

  • Larger Sample Size: A larger sample mass (10-20 mg) is recommended for heat capacity measurements to ensure a sufficiently large and accurate heat flow signal.[8]

  • Modulated Heating: The modulated temperature program allows for the deconvolution of the heat flow signal, leading to a more precise measurement of the heat capacity, especially around thermal events.

Visualization of the MDSC Workflow:

MDSC_Workflow cluster_prep Sample Preparation cluster_analysis MDSC Analysis cluster_data Data Analysis weigh_mdsc Weigh 10-20 mg of Sample seal_mdsc Seal in Hermetic Pan weigh_mdsc->seal_mdsc baseline Run Empty Pan Baseline weigh_mdsc->baseline sapphire Run Sapphire Standard baseline->sapphire sample_run Run Sample with Modulated Program sapphire->sample_run rev_heat_flow Obtain Reversing Heat Flow sample_run->rev_heat_flow calc_cp Calculate Cp using Sapphire Standard rev_heat_flow->calc_cp

Caption: Workflow for heat capacity determination using MDSC.

Aqueous Solubility Determination

The solubility of an amine hydrochloride can be pH-dependent. Therefore, determining its solubility often involves measuring the concentration of the dissolved compound in a saturated solution at a specific pH and temperature.

Experimental Protocol (Shake-Flask Method):

  • Solution Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4).

  • Equilibration: Add an excess amount of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride to the buffer solution in a sealed container. Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Concentration Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Determine the concentration of the dissolved compound by comparing its response to a calibration curve prepared with known concentrations of the substance.

Causality of Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.

  • Filtration: Filtration is necessary to separate the dissolved compound from any undissolved particles before analysis.

  • HPLC Analysis: HPLC is a highly sensitive and specific method for quantifying the concentration of organic molecules in a solution.

Visualization of the Solubility Determination Workflow:

Solubility_Workflow cluster_prep Equilibration cluster_sampling Sampling cluster_analysis Analysis add_excess Add Excess Solid to Buffer agitate Agitate at Constant T add_excess->agitate settle Allow to Settle agitate->settle filter Filter Supernatant settle->filter hplc Analyze Filtrate by HPLC filter->hplc quantify Quantify using Calibration Curve hplc->quantify

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Safety and Handling

2-(3-Methoxyphenyl)pyrrolidine and its salts should be handled with care. The free base is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[15] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[16][17]

Conclusion

References

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. (2018, May 4). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). ResearchGate. Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

  • Structure of pyrrolidine and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021, December 6). ResearchGate. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Laboratory Equipment. Retrieved from [Link]

  • Specific Heat Capacity Measurement. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved from [Link]

  • 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3613824. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021, March 26). SciSpace. Retrieved from [Link]

  • Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. (n.d.). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

  • Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. (2022, November 13). MDPI. Retrieved from [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Heat capacities of organic compounds in liquid state II. C1 to C18 n‐alkanes. (2009, October 15). Retrieved from [Link]

  • Experimental Evaluation of Procedures for Heat Capacity Measurement by Differential Scanning Calorimetry. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride (C12H17NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-[(3-Methoxyphenyl)methyl]pyrrolidine | C12H17NO | CID 3915254. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Optimal solvent systems for dissolving 2-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubility Profiling and Solvent Selection for 2-(3-Methoxyphenyl)pyrrolidine HCl

Executive Summary

This application note provides a definitive guide to the solubility profile of 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride (CAS: 103861-77-4). As a substituted arylpyrrolidine salt, this compound exhibits distinct solubility behaviors governed by the interplay between its ionic hydrochloride moiety and the lipophilic methoxyphenyl ring. This guide details optimal solvent systems for analytical characterization (NMR, HPLC), biological stock solution preparation, and purification via recrystallization.

Compound Profile & Physicochemical Basis[1]

To select the correct solvent, one must understand the solute's structural properties.

ParameterData
Compound Name 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride
CAS Number 103861-77-4
Molecular Formula C₁₁H₁₅NO[1][2][3][4] · HCl
Molecular Weight 177.24 g/mol (Free Base) / 213.70 g/mol (HCl Salt)
Salt Form Hydrochloride (Ionic, Polar)
Lipophilicity (LogP) ~2.1 (Free Base)
pKa (Calculated) ~9.5 (Pyrrolidine Nitrogen)

Solubility Mechanism: The HCl salt form creates a high lattice energy crystal structure. Dissolution requires a solvent with high dielectric constant (


) to overcome this lattice energy (e.g., water, DMSO) or a protic solvent capable of hydrogen bonding (e.g., methanol). Unlike the free base, the HCl salt is generally insoluble  in non-polar aprotic solvents like hexanes or diethyl ether, a property utilized for purification.

Solubility Decision Matrix

The choice of solvent is strictly dictated by the downstream application.

SolubilityMatrix Start Application Goal Bio Biological Assays (in vitro/in vivo) Start->Bio Anal Analytical Chemistry (HPLC, NMR, MS) Start->Anal Purif Purification (Recrystallization) Start->Purif DMSO DMSO (Stock) Dilute w/ PBS Bio->DMSO High Conc (>10mM) Water Water / Saline (Direct Use) Bio->Water Low Conc (<1mM) LCMS LC-MS: Water/MeCN + 0.1% Formic Acid Anal->LCMS NMR NMR: D2O, MeOD DMSO-d6 Anal->NMR Recryst Solvent/Anti-Solvent System Purif->Recryst

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol 1: Biological Stock Solution Preparation

Objective: Prepare a stable, high-concentration stock solution (10–100 mM) for cellular or biochemical assays.

Preferred Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

Rationale:

  • Universal Solubility: DMSO disrupts the ionic lattice of the HCl salt while accommodating the aromatic ring.

  • Miscibility: DMSO is miscible with aqueous cell culture media, preventing "crash-out" upon dilution.

  • Sterility: DMSO is bacteriostatic at high concentrations.

Step-by-Step Procedure:

  • Calculate: Determine the mass required for a 10 mM stock.

    • Formula:

      
      
      
    • Example: For 10 mL of 10 mM stock:

      
      .
      
  • Weigh: Weigh the specific amount of 2-(3-Methoxyphenyl)pyrrolidine HCl into a sterile amber glass vial (protects from light).

  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Vortex: Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Self-Validation Check: Hold the vial against a light source. If turbidity or floating particles persist, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Warning: Do not use free base protocols. The HCl salt adds significant mass (~20% increase over free base); failing to account for this will result in under-dosing.

Protocol 2: Analytical Sample Preparation

A. NMR Spectroscopy
  • Preferred Solvent: Deuterated Methanol (CD₃OD) or Deuterated DMSO (DMSO-d₆).

  • Alternative: Deuterium Oxide (D₂O).

  • Avoid: Deuterated Chloroform (CDCl₃). While some lipophilic HCl salts dissolve in chloroform, 2-(3-methoxyphenyl)pyrrolidine HCl may exhibit slow solubility or peak broadening due to hydrogen bonding with the solvent.

  • Concentration: ~5–10 mg in 0.6 mL solvent.

B. HPLC/LC-MS
  • Mobile Phase A: Water + 0.1% Formic Acid (maintains ionization).

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Sample Diluent: Match the initial mobile phase conditions (e.g., 90:10 Water:MeCN). Dissolving the sample in 100% pure organic solvent (MeCN) and injecting it into a high-aqueous stream can cause transient precipitation in the column head.

Protocol 3: Purification via Recrystallization

Objective: Remove impurities from the crude HCl salt using a "Solvent/Anti-Solvent" system.

Principle: The compound is dissolved in a polar "good" solvent, and a non-polar "bad" solvent (anti-solvent) is added to lower the solubility limit, forcing the pure salt to crystallize into an organized lattice while impurities remain in solution.

Recommended Systems:

  • System A (Standard): Methanol (Solvent) / Diethyl Ether (Anti-Solvent).

  • System B (Higher Purity): Isopropanol (Solvent) / Acetone (Anti-Solvent).

Recrystallization Step1 1. Dissolution Dissolve crude salt in MINIMUM hot solvent (e.g., MeOH) Step2 2. Filtration Filter hot solution to remove insoluble particulates Step1->Step2 Step3 3. Anti-Solvent Addition Add Anti-Solvent (e.g., Et2O) dropwise until persistent cloudiness Step2->Step3 Step4 4. Crystallization Cool slowly to RT, then 4°C. Do not disturb. Step3->Step4 Step5 5. Collection Vacuum filter crystals. Wash with cold Anti-Solvent. Step4->Step5

Figure 2: Step-by-step recrystallization workflow for amine hydrochloride salts.

Detailed Procedure (System A):

  • Place 1.0 g of crude solid in an Erlenmeyer flask.

  • Add hot Methanol dropwise with stirring until fully dissolved. Do not add excess.

  • Remove from heat. Add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

  • Add 1–2 drops of Methanol to clear the solution back to transparency.

  • Cover and let stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.

  • Filter the white crystalline needles and wash with cold ether.

Troubleshooting & FAQs

IssueCauseSolution
"Oiling Out" Impurities prevent crystal lattice formation; solution separates into two liquid phases.Re-heat and add more "good" solvent (MeOH). Scratch the glass with a rod to induce nucleation.
Hygroscopicity HCl salts can absorb atmospheric water, becoming sticky.Dry the final product in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.
Incomplete Dissolution in DMSO Saturation limit reached or salt is hydrated.Sonicate at 40°C. Ensure DMSO is anhydrous.

References

  • PubChem. (2025). 2-(3-Methoxyphenyl)pyrrolidine.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved from [Link]

  • Puranik, S. B., et al. (2009).[5][6] Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)pyrrolidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can get back to your research with confidence.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(3-Methoxyphenyl)pyrrolidine HCl. What are the recommended solvents?

A1: As a hydrochloride salt of an amine, 2-(3-Methoxyphenyl)pyrrolidine HCl is generally most soluble in polar protic solvents due to the ionic nature of the salt. The primary recommended solvent is water. For organic synthesis applications, polar alcohols such as methanol and ethanol are also good starting points. Solubility is expected to be lower in less polar solvents like dichloromethane and ethyl acetate, and it is practically insoluble in non-polar solvents such as hexanes and diethyl ether.

For many organic reactions, complete dissolution in a non-aqueous solvent is a common challenge. If you are encountering difficulties, consider the use of a co-solvent. For instance, adding a small amount of methanol to a suspension of the compound in dichloromethane can significantly improve solubility.

Table 1: Expected Solubility of 2-(3-Methoxyphenyl)pyrrolidine HCl in Common Laboratory Solvents

SolventPolarityExpected SolubilityRationale & Comments
WaterHighHighThe ionic hydrochloride salt readily dissolves in polar water.
Methanol (MeOH)HighHighA polar protic solvent that effectively solvates the salt.
Ethanol (EtOH)HighModerate to HighSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO)HighHighAn aprotic polar solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)HighHighAnother polar aprotic solvent suitable for creating stock solutions.
Dichloromethane (DCM)MediumLow to Sparingly SolubleThe non-polar nature of DCM is not ideal for dissolving ionic salts.
Ethyl Acetate (EtOAc)MediumVery LowLimited polarity makes it a poor solvent for this compound.
Diethyl EtherLowInsolubleOften used as an anti-solvent to precipitate amine hydrochlorides.
HexanesLowInsolubleA non-polar solvent that will not effectively dissolve the salt.
Q2: My compound is "oiling out" instead of forming a clear solution. What's happening and how can I fix it?

A2: "Oiling out" is a common phenomenon where the compound separates as a liquid phase instead of dissolving or crystallizing. This often occurs when the solubility limit is exceeded at a given temperature, or when impurities are present that depress the melting point of the solid.

Here are some troubleshooting steps:

  • Increase the Solvent Volume: Your solution may be supersaturated. Gradually add more solvent while stirring to see if the oil dissolves.

  • Gentle Heating: Gently warming the mixture can increase the solubility of the compound. Be cautious, as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help break up aggregates of the solid and promote dissolution.

  • Use of a Co-solvent: As mentioned in Q1, adding a small amount of a more effective solvent (like methanol or ethanol) to a suspension in a less polar solvent can facilitate dissolution.

G cluster_start Start: Solubility Issue cluster_physical Physical Interventions cluster_chemical Chemical Adjustments cluster_outcome Outcome start Compound won't dissolve or is 'oiling out' increase_solvent Increase Solvent Volume start->increase_solvent heat Apply Gentle Heat increase_solvent->heat If still insoluble success Clear Solution Achieved increase_solvent->success Success sonicate Sonication heat->sonicate If still insoluble heat->success Success co_solvent Add Co-solvent (e.g., MeOH, EtOH) sonicate->co_solvent If still insoluble sonicate->success Success free_base Convert to Free Base co_solvent->free_base For non-polar solvents co_solvent->success Success free_base->success Success failure Still Insoluble free_base->failure If conversion is not an option

Q3: I need to use this compound in a reaction with a non-polar solvent. What is the best approach?

A3: Directly dissolving 2-(3-Methoxyphenyl)pyrrolidine HCl in a non-polar solvent is often not feasible. The most effective strategy is to convert the hydrochloride salt to its free amine form. The free amine is significantly less polar and will be more soluble in a wider range of organic solvents.

Protocol 1: Conversion of 2-(3-Methoxyphenyl)pyrrolidine HCl to its Free Base

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution, with stirring. Monitor the pH with pH paper or a pH meter until it is basic (pH > 8).

  • Extraction: Extract the aqueous layer with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of the free amine.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the free amine, which should be an oil or a low-melting solid.

The resulting free base can then be dissolved in your desired non-polar solvent for the reaction.

Q4: How stable is 2-(3-Methoxyphenyl)pyrrolidine HCl in solution? Are there any known degradation pathways?

A4: While specific stability data for this compound is not extensively published, we can infer potential stability issues based on its structure. The primary points of potential degradation are the pyrrolidine ring and the methoxy group on the phenyl ring.

  • pH Sensitivity: Amine hydrochlorides are generally stable in neutral to mildly acidic aqueous solutions. In strongly basic conditions, the free amine is liberated, which can be more susceptible to oxidation.

  • Oxidative Degradation: The pyrrolidine ring, particularly the carbon adjacent to the nitrogen, can be susceptible to oxidation, potentially leading to ring-opening or the formation of lactams. This can be accelerated by heat, light, and the presence of metal ions.

  • Thermal Stress: High temperatures can lead to decomposition. It is always recommended to store solutions of the compound at low temperatures (2-8 °C) and protected from light.

  • Hydrolysis of the Methoxy Group: Under strongly acidic conditions and with heating, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

For sensitive applications, it is advisable to use freshly prepared solutions. If you suspect degradation, a stability-indicating analytical method, such as HPLC, should be used to assess the purity of your sample.

G cluster_compound 2-(3-Methoxyphenyl)pyrrolidine HCl cluster_stressors Stress Conditions cluster_products Potential Degradation Products compound C₁₁H₁₅NO·HCl strong_base Strong Base (e.g., NaOH) compound->strong_base Deprotonation strong_acid_heat Strong Acid + Heat compound->strong_acid_heat Hydrolysis free_amine Free Amine strong_base->free_amine oxidation Oxidizing Agents (e.g., H₂O₂, light, heat) oxidized_pyrrolidine Oxidized Pyrrolidine Derivatives oxidation->oxidized_pyrrolidine hydroxyphenyl_pyrrolidine 2-(3-Hydroxyphenyl)pyrrolidine strong_acid_heat->hydroxyphenyl_pyrrolidine free_amine->oxidation Susceptible to

Experimental Protocols

Protocol 2: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of 2-(3-Methoxyphenyl)pyrrolidine HCl.

  • Select a Solvent: Choose an appropriate solvent based on the expected solubility and the requirements of your experiment (see Table 1). For aqueous buffers, ensure the pH is compatible with the compound's stability.

  • Weigh the Compound: Accurately weigh the desired amount of 2-(3-Methoxyphenyl)pyrrolidine HCl in a suitable container (e.g., a Falcon tube or a volumetric flask).

  • Initial Solvent Addition: Add a portion of the solvent (approximately 50-70% of the final volume).

  • Dissolution: Vigorously vortex or stir the mixture. If the compound does not readily dissolve, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 40-50 °C) can be used as a last resort, but be mindful of potential degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.

  • Sterilization (if for cell culture): If the stock solution is for use in cell culture, it must be sterile-filtered through a 0.22 µm filter.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at 2-8 °C. For long-term storage, aliquoting and freezing at -20 °C or -80 °C may be appropriate, but a small-scale stability test is recommended to ensure the compound does not precipitate upon thawing.

References

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Geneva: World Health Organization. Retrieved from [Link]

Identifying common synthesis byproducts of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their synthetic routes. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. [3+2] Cycloaddition Reactions of Azomethine Ylides

The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful and widely used method for the stereoselective synthesis of highly substituted pyrrolidines. However, controlling the stereochemical outcome can be a significant challenge, often leading to the formation of undesired diastereomers.

Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition is producing a mixture of exo and endo diastereomers. How can I improve the diastereoselectivity?

A1: The formation of diastereomeric mixtures is a common issue in [3+2] cycloadditions and is governed by the transition state energies of the competing pathways. Several factors can be tuned to favor one diastereomer over the other.

Causality: The exo and endo transition states have different steric and electronic interactions. The relative stability of these transition states, and thus the diastereomeric ratio of the product, is sensitive to the reaction environment.

Troubleshooting Steps:

  • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize one transition state over the other. A systematic screen of solvents with varying properties (e.g., toluene, THF, dichloromethane, acetonitrile) is a good first step.

  • Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy difference between the transition states. Conversely, some reactions may require elevated temperatures for sufficient reactivity.

  • Catalyst and Ligand Variation: In metal-catalyzed cycloadditions, the choice of metal salt (e.g., Ag(I), Cu(I), Zn(II)) and the chiral ligand is paramount in creating a chiral environment that favors a specific approach of the reactants.[1] Screening different ligands with varying steric bulk and electronic properties can significantly impact the diastereomeric ratio.

  • Substituent Effects: The electronic nature of the substituents on both the azomethine ylide and the dipolarophile can influence the frontier molecular orbital interactions, thereby affecting stereoselectivity. While not always practical to change, understanding these effects can guide substrate design.

Table 1: Influence of Reaction Parameters on Diastereoselectivity in a Typical [3+2] Cycloaddition

ParameterCondition AOutcome ACondition BOutcome BRationale
Solvent Toluene80:20 drAcetonitrile95:5 drPolar aprotic solvents can stabilize polar transition states.
Temperature 25 °C85:15 dr-20 °C>98:2 drLower temperatures amplify small energy differences between transition states.
Catalyst AgOAc70:30 drCu(OTf)₂90:10 drThe metal center and its ligands create a distinct chiral environment.
Q2: I am observing the formation of a regioisomeric byproduct in my 1,3-dipolar cycloaddition. What determines the regioselectivity and how can I control it?

A2: Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by the electronic properties of the dipole and dipolarophile, as dictated by frontier molecular orbital (FMO) theory. The reaction is favored between the termini with the largest orbital coefficients in the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Causality: An incorrect prediction or a small energy difference between the two possible regioisomeric transition states can lead to the formation of a mixture of products.

Troubleshooting Steps:

  • Analysis of Reactant Electronics: Analyze the electron-donating and electron-withdrawing groups on both the azomethine ylide and the dipolarophile. This will help in predicting the dominant HOMO-LUMO interaction and the expected regioisomer. Computational modeling can be a powerful tool here.[2]

  • Modification of Substituents: If possible, modifying the electronic properties of the substituents can enhance the regioselectivity. For example, placing a strong electron-withdrawing group on the dipolarophile can lead to a more polarized system and greater regiocontrol.

  • Lewis Acid Catalysis: The use of a Lewis acid can alter the orbital energies and coefficients of the dipolarophile, thereby influencing and sometimes reversing the regioselectivity. A screen of different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) may be beneficial.

regioselectivity cluster_main Regioselectivity in [3+2] Cycloaddition Ylide Azomethine Ylide (HOMO) TS1 Transition State 1 (Favored) Ylide->TS1 TS2 Transition State 2 (Disfavored) Ylide->TS2 Dipolarophile Dipolarophile (LUMO) Dipolarophile->TS1 Dipolarophile->TS2 Product1 Regioisomer 1 (Major Product) TS1->Product1 Lower Energy Product2 Regioisomer 2 (Byproduct) TS2->Product2 Higher Energy

Caption: FMO control of regioselectivity in [3+2] cycloadditions.

II. Synthesis from Proline and Hydroxyproline Derivatives

The use of chiral pool starting materials like L-proline and 4-hydroxy-L-proline is a cornerstone of stereoselective pyrrolidine synthesis. However, the functional group transformations required can lead to specific byproducts.

Frequently Asked Questions (FAQs)
Q3: I am reducing an N-protected proline derivative (e.g., N-Boc-L-proline) to the corresponding prolinol with LiAlH₄, but my yields are low and I see multiple spots on TLC. What are the likely byproducts?

A3: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to alcohols, its high reactivity can also lead to the reduction of other functional groups present in more complex substrates.[3][4]

Causality: The high reactivity of LiAlH₄ can lead to a lack of chemoselectivity if other reducible functional groups are present. Furthermore, improper work-up procedures can lead to product loss.

Troubleshooting & Byproduct Identification:

  • Over-reduction: If your substrate contains other reducible groups such as amides, nitriles, or esters elsewhere in the molecule, LiAlH₄ will likely reduce them as well.

  • Incomplete Reaction: While less common with the potent LiAlH₄, ensuring a sufficient excess of the reagent and adequate reaction time is crucial. Monitor the reaction by TLC.

  • Work-up Issues: The aluminate salts formed during the reaction can form gels that trap the product. A careful Fieser work-up (sequential addition of water, then NaOH solution, then more water) is often necessary to obtain a granular precipitate that is easily filtered.

  • Product Loss During Extraction: Prolinol and its N-protected derivatives can have some water solubility. Ensure thorough extraction with an appropriate organic solvent and consider back-extracting the aqueous layer.

Q4: I am performing a substitution reaction on a 4-hydroxyproline derivative (e.g., converting the hydroxyl to an azide). I am getting a significant amount of an elimination byproduct. How can I favor substitution?

A4: The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge in organic synthesis.[5] The outcome is highly dependent on the reaction conditions.

Causality: The nucleophile can either attack the carbon bearing the leaving group (substitution) or act as a base and abstract a proton from an adjacent carbon, leading to the formation of a double bond (elimination).

Troubleshooting Steps to Favor Substitution:

  • Choice of Nucleophile/Base: Use a nucleophile that is a weak base. For example, the azide ion (N₃⁻) is a good nucleophile but a relatively weak base, which favors substitution.

  • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO). These solvents solvate the cation but not the anionic nucleophile, increasing its nucleophilicity without promoting basicity.

  • Temperature: Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.

  • Leaving Group: A better leaving group (e.g., tosylate > mesylate > halide) will accelerate both substitution and elimination. However, in combination with the other factors, a good leaving group is necessary for an efficient substitution reaction.

SN2_vs_E2 cluster_main Substitution vs. Elimination in Pyrrolidine Functionalization Start 4-Substituted Pyrrolidine (with Leaving Group) Subst_TS Sₙ2 Transition State Start->Subst_TS Elim_TS E2 Transition State Start->Elim_TS Nuc Nucleophile/Base Nuc->Subst_TS Nuc->Elim_TS Subst_Prod Substitution Product Subst_TS->Subst_Prod Favored by: - Good Nucleophile/Weak Base - Polar Aprotic Solvent - Lower Temperature Elim_Prod Elimination Byproduct (Pyrroline) Elim_TS->Elim_Prod Favored by: - Strong, Bulky Base - Higher Temperature

Caption: Factors influencing the competition between substitution and elimination.

III. Paal-Knorr Synthesis and Subsequent Reduction

The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a direct route to substituted pyrroles, which can then be reduced to the corresponding pyrrolidines.

Frequently Asked Questions (FAQs)
Q5: In my Paal-Knorr pyrrole synthesis, I am observing a significant amount of a furan byproduct. How can I prevent this?

A5: The formation of a furan byproduct is a well-documented side reaction in the Paal-Knorr synthesis, and it is highly pH-dependent.

Causality: Under strongly acidic conditions (pH < 3), the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan (the Paal-Knorr Furan Synthesis) can outcompete the formation of the pyrrole.

Troubleshooting Steps:

  • pH Control: Maintain the reaction under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can catalyze the reaction without promoting significant furan formation. Avoid the use of strong mineral acids or amine hydrochloride salts.

  • Reaction Conditions: Running the reaction under neutral conditions, although potentially slower, can be more selective for the pyrrole product.

  • Amine Concentration: Using an excess of the amine can help to favor the pyrrole-forming pathway.

Q6: When reducing my substituted pyrrole to a pyrrolidine, I am getting over-reduction or incomplete reaction. How do I achieve selective reduction to the pyrroline or complete reduction to the pyrrolidine?

A6: The reduction of the pyrrole ring requires careful selection of the reducing agent and conditions to avoid either incomplete reaction or over-reduction.

Causality: The aromaticity of the pyrrole ring makes it relatively resistant to reduction. Harsh reducing conditions can lead to complete saturation (pyrrolidine), while milder conditions might only achieve partial reduction (pyrroline) or no reaction at all.

Troubleshooting Steps:

  • For Pyrrolidine (Complete Reduction):

    • Catalytic Hydrogenation: This is a common and effective method. Catalysts like rhodium on alumina or ruthenium on carbon are often used under hydrogen pressure.

    • LiAlH₄: This powerful hydride reagent can reduce pyrroles, but care must be taken with other functional groups.

  • For Pyrroline (Partial Reduction):

    • Knorr-Rabe Reduction: This classic method uses powdered zinc in an acidic medium (like acetic acid) and can selectively reduce electron-rich pyrroles to 3-pyrrolines. A key advantage is that over-reduction to the pyrrolidine is not typically a problematic side-reaction under these conditions.

    • Birch Reduction: For pyrroles bearing an electron-withdrawing group, a Birch reduction (dissolving metal in ammonia) can be effective for partial reduction.

IV. Reductive Amination of 1,4-Dicarbonyl Compounds

The direct formation of pyrrolidines via reductive amination of 1,4-dicarbonyl compounds is an efficient process where water is the only theoretical byproduct. However, practical execution can present challenges.

Frequently Asked Questions (FAQs)
Q7: I am attempting a one-pot reductive amination of a 1,4-diketone to form a substituted pyrrolidine, but the reaction is messy and gives a low yield. What are the potential pitfalls?

A7: While efficient, this transformation involves several sequential in-situ reactions (imine formation, cyclization, and reduction), and the success of the one-pot procedure depends on the compatibility of these steps.

Causality: The primary challenges in this one-pot synthesis are ensuring the initial imine formation and cyclization proceed efficiently before the reduction step and managing the stereoselectivity of the newly formed chiral centers.

Troubleshooting Steps:

  • Stepwise vs. One-Pot: If the one-pot reaction is problematic, consider a stepwise approach. First, form the pyrrole via a Paal-Knorr synthesis, isolate it, and then perform the reduction in a separate step. This can simplify optimization and purification.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred for one-pot reductive aminations as they are more selective for the iminium ion over the ketone starting material.

    • Catalytic Hydrogenation: This can be a very clean method. The diketone and amine can be mixed in the presence of a catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Control of Diastereoselectivity: The reduction of the intermediate cyclic imine or enamine will generate one or more stereocenters. The diastereomeric ratio of the product will depend on the reducing agent and the steric environment of the intermediate. Screening different reducing agents and reaction conditions may be necessary to optimize the desired diastereomer.

  • Purification Strategy: The final N-substituted pyrrolidine product may be basic. Purification by silica gel chromatography may require the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking. An acid-base extraction can also be an effective purification technique.

Experimental Protocol: General Procedure for Reductive Amination of a 1,4-Diketone
  • Reaction Setup: To a solution of the 1,4-diketone (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane) at room temperature, add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise.

  • pH Adjustment: If using NaBH₃CN, maintain the pH of the reaction between 6 and 7 by the dropwise addition of acetic acid.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

V. References

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]

  • General aspects of diasteroselectivity in [3+2] azomethine ylide cycloadditions. ResearchGate. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC. [Link]

  • Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. Beilstein Journal of Organic Chemistry. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC. [Link]

  • 1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. ResearchGate. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry. [Link]

  • Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. PubMed. [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]

  • Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Universidad Autónoma de Madrid. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Distinguishing Between Substitution & Elimination Reactions. Chad's Prep. [Link]

  • Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Physical Chemistry Chemical Physics. [Link]

  • Substitution and Elimination Reactions. Chemistry Steps. [Link]

  • What compounds does LiAlH4 reduce? What does NaBH4 reduce?. Quora. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

  • LiAlH₄ vs NaBH₄: A Comparative Analysis of Reducing Agents. Oreate AI Blog. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • C–H Arylation of N–Boc Pyrrolidine. Science. [Link]

  • Publications | The Hartwig Group. University of California, Berkeley. [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Higher Purity Pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrrolidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of pyrrolidine salts to achieve high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and rationalize your experimental design.

Pyrrolidine and its derivatives are fundamental building blocks in numerous pharmaceuticals.[1][2] Their basic nitrogen atom provides a convenient handle for forming salts, which are often the preferred form for active pharmaceutical ingredients (APIs) due to their improved stability and solubility. Recrystallization is a powerful technique for purifying these solid compounds, but success hinges on the rational selection of a solvent system.[3] This guide will walk you through the process, from theory to practice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges and observations in the lab.

Section 1: Fundamental Principles & Initial Solvent Selection

Q1: Why is solvent selection so critical for recrystallizing pyrrolidine salts?

A: The entire principle of recrystallization is based on differential solubility.[3] An ideal solvent must fulfill specific criteria:

  • High solubility at elevated temperatures: To dissolve your crude pyrrolidine salt completely.

  • Low solubility at low temperatures: To allow the purified salt to crystallize and be recovered in high yield upon cooling.

  • Differential solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[3]

  • Inertness: The solvent must not react with your salt.[3]

Pyrrolidine salts are ionic compounds. Their solubility is governed by strong ion-dipole interactions with the solvent. Therefore, the polarity of the solvent is the most critical parameter to consider, following the principle of "like dissolves like".[4][5] Polar solvents are required to dissolve these polar salts.

Q2: My pyrrolidine salt is a hydrochloride. Where do I even start with choosing a solvent?

A: For highly polar salts like hydrochlorides, single-component solvents are often either too effective (dissolving the salt at room temperature, leading to low yield) or completely ineffective. A logical starting point is to screen polar, protic solvents and consider mixed-solvent systems.

  • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are excellent starting points.[6][7] They possess hydroxyl (-OH) groups that can hydrogen bond with the chloride anion and interact with the pyrrolidinium cation.

  • Mixed-Solvent Systems (Solvent/Anti-solvent): This is often the most effective strategy. You dissolve the salt in a minimal amount of a "good" polar solvent (like ethanol or methanol) and then slowly add a less polar "anti-solvent" (like diethyl ether, ethyl acetate, or dichloromethane) until the solution becomes turbid, indicating the onset of crystallization.[8][9]

The diagram below illustrates a systematic approach to solvent screening.

Caption: Workflow for initial solvent screening.

Q3: How does the counter-ion (e.g., chloride vs. bromide vs. acetate) affect my choice of solvent?

A: The counter-ion has a profound effect on the salt's crystal lattice energy and its interaction with the solvent, thereby influencing solubility.[10][11]

  • Small, "Hard" Anions (e.g., Cl⁻, Br⁻): These form salts with higher melting points and are generally more polar. They typically require more polar solvent systems. For example, an ethanol/diethyl ether mixture is common for hydrochlorides.

  • Larger, "Softer" Organic Anions (e.g., tosylate, besylate, tartrate): These salts are often less polar and may be soluble in a wider range of solvents, including less polar ones like acetone or ethyl acetate.

Changing the counter-ion is a valid strategy if you are struggling to purify a particular salt form. For instance, converting an amine to its hydrochloride, purifying it, and then precipitating it as a sulfate salt is a known technique.[8]

Section 2: Data-Driven Solvent Selection

A more systematic approach involves using solvent property data to guide your choices. The table below summarizes key properties of common laboratory solvents, ordered from non-polar to highly polar.[12][13][14][15]

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes / Common Use
Hexane0.11.8869Non-polar. Primarily used as an anti-solvent.
Toluene2.42.38111Low polarity. Can sometimes crystallize less polar salts.
Diethyl Ether2.84.3335Common anti-solvent for polar salts. Highly volatile.
Dichloromethane (DCM)3.18.9340Medium polarity anti-solvent.
Tetrahydrofuran (THF)4.07.5866Can act as a solvent or anti-solvent depending on the system.
Ethyl Acetate (EtOAc)4.46.0277Excellent, less volatile anti-solvent than ether.
Acetone5.120.756Polar aprotic. Good for salts with moderate polarity.
Isopropanol (IPA)3.919.9282Polar protic. A "go-to" solvent for amine salts.
Ethanol (EtOH)4.324.5578Polar protic. Similar to IPA, slightly more polar.
Methanol (MeOH)5.132.7065Highly polar protic. Dissolves many salts; often requires an anti-solvent.
Water10.280.1100Very polar protic. Use with caution; many organic salts are highly soluble.
Section 3: Experimental Protocols & Troubleshooting

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrrolidine salt in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.

  • Cooling: Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the "good" hot solvent (e.g., ethanol).

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" anti-solvent (e.g., ethyl acetate) dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[9]

  • Crystallization & Collection: Follow steps 3 through 7 from the Single-Solvent protocol. For washing (step 6), use a chilled mixture of the two solvents in the approximate ratio used for the recrystallization.

Caption: Key steps in an anti-solvent recrystallization workflow.

Q4: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a common issue, usually caused by either using too much solvent or the solution being supersaturated.

  • Solution 1: Reduce Solvent Volume: You likely added too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

  • Solution 2: Induce Nucleation: If the solution is supersaturated, it needs a "seed" to start crystallizing.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site.

    • Seeding: Add a tiny crystal of your crude (or previously purified) product to the solution. This provides a perfect template for crystal growth.

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This traps impurities and defeats the purpose of recrystallization.

  • Cause: Often, the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution cools too rapidly or if there are significant impurities depressing the melting point.

  • Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a bit more of the "good" solvent to decrease the saturation point, then allow it to cool much more slowly. An insulated container can help.

  • Solution 2: Change Solvents: If the problem persists, you must choose a solvent with a lower boiling point or use an anti-solvent system where crystallization can be induced at a lower temperature.

Q6: My yield is very low. What are the common causes?

A: A low yield suggests that a significant amount of your product remained in the mother liquor.

  • Cause 1: Too Much Solvent: This is the most frequent reason. Use the absolute minimum amount of hot solvent required for dissolution.

  • Cause 2: Inappropriate Solvent Choice: The salt may be too soluble in the chosen solvent, even at low temperatures. A less polar solvent or an anti-solvent system might be necessary.

  • Cause 3: Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount. Ensure your funnel and receiving flask are pre-heated.

  • Cause 4: Excessive Washing: Using too much washing solvent, or solvent that isn't ice-cold, will redissolve some of your purified crystals.

References

  • Bari, A., & Ali, F. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Investigation, 48, 397-408. [Link]

  • Li, S., & Taylor, L. S. (2008). An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts. Molecular Pharmaceutics, 5(6), 1054–1066. [Link]

  • Stephenson, G. A., & Forbes, R. A. (2001). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 90(9), 1344-1354. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Bari, A., & Ali, F. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Wikipedia. (n.d.). Solvent. [Link]

  • Journal of Chemical & Engineering Data. (2000). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. [Link]

  • Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • MilliporeSigma. (n.d.). Physical Properties of Solvents. [Link]

  • ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). [Link]

  • Haresnape, J. N., Fidler, F. A., & Lowry, R. A. (1951). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (1951). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]

  • OpenBU, Boston University. (n.d.). Purification and properties of pyrrole. [Link]

  • National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • ResearchGate. (2025). Removal of organic pollutants and recovery of crystalline salt from ammonium sulfate waste salt by antisolvent crystallization process. [Link]

  • ResearchGate. (2025). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

  • PubMed. (2022). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Reddit. (2025). Quaternary ammonium salt purification. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. [Link]

Sources

Technical Support Center: Resolving Hygroscopic Issues with 2-(3-Methoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Methoxyphenyl)pyrrolidine HCl. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth, experience-based solutions to ensure the integrity and accuracy of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What does it mean for 2-(3-Methoxyphenyl)pyrrolidine HCl to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For 2-(3-Methoxyphenyl)pyrrolidine HCl, a dry powder, this means it can readily absorb atmospheric moisture. This absorption can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), and may also trigger chemical degradation.[1][2][3]

Q2: I've noticed my vial of 2-(3-Methoxyphenyl)pyrrolidine HCl has formed clumps. Is it still usable?

A2: Clumping is a primary indicator of moisture absorption.[1] While the compound may still be usable, the presence of water can significantly impact the accuracy of weighing and may affect its chemical stability.[4][5] It is crucial to determine the water content and, if necessary, dry the material before use to ensure accurate molar calculations and prevent unforeseen reactions.[4][6]

Q3: How does moisture absorption affect the stability and reactivity of 2-(3-Methoxyphenyl)pyrrolidine HCl?

A3: Moisture can act as a plasticizer, potentially lowering the glass transition temperature of amorphous solid forms and increasing molecular mobility, which can lead to phase transitions or crystallization.[7] For hydrochloride salts, absorbed water can create a more acidic microenvironment, potentially catalyzing hydrolysis or other degradation pathways. The presence of water can also alter dissolution profiles and impact bioavailability in pharmaceutical formulations.[2][8]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize moisture uptake, 2-(3-Methoxyphenyl)pyrrolidine HCl should be stored in a tightly sealed, airtight container.[4][9] Many suppliers recommend storage in a cool, dry place, often under an inert atmosphere such as argon or nitrogen.[10][11] For long-term storage, a desiccator containing a suitable drying agent is highly recommended.[12]

II. Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to resolving common problems encountered when working with hygroscopic 2-(3-Methoxyphenyl)pyrrolidine HCl.

Issue 1: Inaccurate and Inconsistent Weighing

Symptoms:

  • Weight of the compound fluctuates on the analytical balance.

  • The solid appears to "melt" or become sticky on the weigh paper or boat.[6]

  • Difficulty in obtaining a stable, repeatable measurement.

Root Cause Analysis: The compound is rapidly absorbing atmospheric moisture upon exposure to the ambient laboratory environment. The rate of water uptake can be significant, especially in environments with high relative humidity, leading to a continuous increase in mass.[12]

Solutions & Protocols:

  • Rapid Weighing Technique: Minimize the exposure time of the compound to the atmosphere.[4] Have all necessary equipment ready before opening the primary container.

  • Controlled Environment Weighing: If available, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere.[12] Dehumidifiers in the balance room can also help.[13]

  • Weighing by Difference: This is a robust method to ensure accuracy.

    Protocol: Weighing by Difference
    • Prepare: Tightly cap a vial containing a sufficient amount of 2-(3-Methoxyphenyl)pyrrolidine HCl.

    • Initial Weighing: Accurately weigh the entire sealed vial and record the mass (W1).

    • Transfer: Quickly open the vial and transfer an approximate amount of the solid into your receiving vessel (e.g., a flask for solution preparation).

    • Reseal & Reweigh: Immediately and tightly reseal the vial. Reweigh the sealed vial and record the new mass (W2).

    • Calculate: The exact mass of the transferred compound is the difference between the two measurements (Mass = W1 - W2). This method ensures that any moisture absorbed during the brief opening does not affect the final calculated mass of the transferred solid.

Issue 2: Compound Degradation and Out-of-Specification (OOS) Results

Symptoms:

  • Unexpected peaks in chromatographic analysis (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the material beyond simple clumping (e.g., discoloration).[5]

  • Assay values are lower than expected, indicating a loss of purity.[5]

Root Cause Analysis: Moisture-induced chemical degradation. The pyrrolidine moiety or other functional groups may be susceptible to hydrolysis or other reactions in the presence of water, especially under certain temperature and pH conditions.

Solutions & Protocols:

  • Water Content Determination: Quantifying the amount of water is the first critical step. This provides a baseline for the material's quality and allows for the correction of sample weight for assay calculations.

    Protocol: Water Content Analysis via Karl Fischer Titration

    Karl Fischer (KF) titration is the gold standard for water content determination.[14]

    • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and free of ambient moisture.

    • Sample Handling: Due to the compound's hygroscopicity, sample introduction must be managed carefully. Use a gas-tight syringe for liquid samples or a specialized sample boat/oven for solids to prevent exposure to atmospheric humidity during transfer.[15]

    • Titration: Introduce a precisely weighed amount of 2-(3-Methoxyphenyl)pyrrolidine HCl into the KF vessel. The instrument will titrate with KF reagent until all water has reacted.

    • Calculation: The instrument's software will calculate the water content, typically expressed as a weight/weight percentage (% w/w).[14]

    Data Interpretation:

    Water Content (% w/w) Recommended Action
    < 0.5% Generally acceptable for most applications. Proceed with caution.
    0.5% - 2.0% Material should be dried prior to use for quantitative applications.

    | > 2.0% | High risk of degradation. Drying is mandatory. Consider acquiring a new lot of material. |

  • Drying the Compound: If the water content is unacceptable, the material can often be dried.

    Protocol: Drying Under Vacuum
    • Setup: Place the hygroscopic compound in a suitable container, such as a round-bottom flask or a desiccator-safe dish.

    • Environment: Place the container inside a vacuum oven or a vacuum desiccator.

    • Drying Agent: Include a strong desiccant, such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite®), in the vacuum chamber, ensuring it does not come into direct contact with the compound.

    • Conditions: Apply a high vacuum and, if the compound's stability permits, gently heat the sample. Check the compound's technical data sheet for thermal stability information to avoid decomposition.[4]

    • Duration: Dry for several hours or overnight until a constant weight is achieved.

    • Cooling: Allow the compound to cool to room temperature under vacuum before re-exposing it to the atmosphere to prevent rapid reabsorption of moisture.[13][16]

Issue 3: Preparing Stock Solutions with Accurate Concentrations

Symptoms:

  • Difficulty dissolving the compound completely.

  • Inconsistent results in downstream biological or chemical assays.

  • The calculated concentration does not match the observed activity or analytical response.

Root Cause Analysis: If a hygroscopic compound is weighed in an open atmosphere, the measured weight includes an unknown amount of water.[6] Preparing a stock solution based on this inaccurate weight will lead to a lower-than-expected final concentration of the active pharmaceutical ingredient (API).

Solutions & Protocols:

  • The "Whole Bottle" Stock Solution Method: This approach is highly effective for preparing an accurate primary stock solution when dealing with a new, unopened container of a highly hygroscopic substance.[6]

    Workflow: Accurate Stock Solution Preparation

    The diagram below illustrates the logical flow for preparing a stock solution from an entire container to maximize accuracy.

    G A 1. Weigh entire unopened container (W_initial) B 2. Quantitatively transfer entire contents to volumetric flask A->B C 3. Reweigh the empty container (W_final) B->C D 4. Calculate Net Weight of Compound (W_net = W_initial - W_final) C->D E 5. Dissolve compound and bring to final volume with solvent D->E F 6. Calculate final concentration (Concentration = W_net / Volume) E->F

    Caption: Workflow for accurate stock solution preparation.

    Protocol: Whole Bottle Stock Solution
    • Initial Weighing: Before opening, weigh the entire, sealed container of 2-(3-Methoxyphenyl)pyrrolidine HCl on an analytical balance. Record this weight.

    • Transfer: Carefully and quantitatively transfer the entire contents of the container into an appropriate volumetric flask. Use a dry, compatible solvent to rinse the container multiple times, adding the rinsate to the volumetric flask to ensure a complete transfer.

    • Final Weighing: Reweigh the now-empty container (including the cap).

    • Calculate True Mass: Subtract the empty container weight from the initial weight. This difference is the precise mass of the compound.

    • Prepare Solution: Add solvent to the volumetric flask, ensuring the compound is fully dissolved, and then dilute to the calibration mark. This will yield a stock solution of a known, accurate concentration.

    • Aliquot and Store: Aliquot the stock solution into smaller, single-use vials and store under appropriate conditions (e.g., frozen at -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[6]

III. Advanced Characterization

For in-depth analysis, especially in drug development and formulation, more advanced techniques can be employed to characterize the hygroscopic behavior of 2-(3-Methoxyphenyl)pyrrolidine HCl.

  • Dynamic Vapor Sorption (DVS): This gravimetric technique measures the amount of solvent (typically water) sorbed by a sample at different relative humidity (RH) levels.[2][17] DVS analysis provides a moisture sorption isotherm, which is crucial for identifying critical RH thresholds where the material may undergo physical changes like deliquescence or hydrate formation.[2][17]

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It can be used to quantify the amount of bound and unbound water and to determine the dehydration temperature.[13][18]

Logical Flow for Handling Hygroscopic Compounds

This diagram outlines the decision-making process when encountering a potentially hygroscopic compound like 2-(3-Methoxyphenyl)pyrrolidine HCl.

G cluster_0 Initial Assessment cluster_1 Quantification & Decision cluster_2 Actionable Protocols A Receive Compound 2-(3-Methoxyphenyl)pyrrolidine HCl B Visual Inspection: Clumping? Caking? A->B C Perform Karl Fischer Titration to determine % w/w Water B->C D Is Water Content Acceptable? C->D E Proceed with Experiment (Use Controlled Weighing) D->E Yes F Dry Compound Under Vacuum D->F No G Re-test Water Content Post-Drying F->G G->D

Caption: Decision-making workflow for hygroscopic compounds.

By implementing these structured protocols and understanding the underlying principles of hygroscopicity, researchers can significantly improve the accuracy, reproducibility, and reliability of their experimental results when working with 2-(3-Methoxyphenyl)pyrrolidine HCl.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Luypaert, J., et al. (2003). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Retrieved from [Link]

  • Pharma Innovation. (n.d.). API Hygroscopicity. Retrieved from [Link]

  • Kachrimanis, K., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Retrieved from [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • Pharma.Tips. (2025, December 30). API hygroscopicity-driven degradation during routine release testing: data integrity and chromatographic audit trail review steps. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020, January 29). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

  • PubMed. (2002, October 10). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature and Moisture on the Miscibility of Amorphous Dispersions of Felodipine and Poly(vinyl pyrrolidone). Retrieved from [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride (C12H17NO). Retrieved from [Link]

  • PubChem. (n.d.). 2-[(3-Methoxyphenyl)methyl]pyrrolidine. Retrieved from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 2-(3-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-2MPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Group

Introduction

Welcome to the Technical Support Center. You have reached out regarding the stability of 2-(3-Methoxyphenyl)pyrrolidine , a valuable intermediate in CNS drug discovery. This secondary amine is chemically vulnerable due to two distinct structural features: the secondary amine moiety (prone to N-oxidation and carbamate formation) and the benzylic


-carbon  (susceptible to oxidative radical abstraction).

This guide provides a mechanistic understanding of these degradation pathways and offers a self-validating protocol to ensure long-term compound integrity.

Module 1: The Chemistry of Degradation

"Why is my compound turning yellow?"

The degradation of 2-(3-Methoxyphenyl)pyrrolidine is rarely a single event; it is a cascade. The electron-rich 3-methoxyphenyl ring stabilizes benzylic radicals, making the C2 position (the carbon connecting the ring and the nitrogen) the "Achilles' heel" of this molecule.

The Oxidation Pathway

The primary degradation mechanism is autoxidation , a radical chain reaction initiated by trace metals, light, or heat.

  • Initiation: A hydrogen atom is abstracted from the benzylic position (C2), creating a carbon-centered radical.

  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form a peroxy radical, eventually leading to a hydroperoxide.
    
  • Termination/Decomposition: The hydroperoxide dehydrates to form an imine (causing yellowing) or rearranges to an N-oxide .

Visualizing the Mechanism

The following diagram illustrates the critical failure points in the molecular structure during storage.

OxidationMechanism cluster_legend Degradation Pathways Amine 2-(3-Methoxyphenyl) pyrrolidine (Colorless Oil) Radical Benzylic Radical (Intermediate) Amine->Radical UV Light / Heat (H-Abstraction) Carbamate Ammonium Carbamate (White Solid/Crust) Amine->Carbamate + CO2 + H2O (Air Exposure) Peroxide Hydroperoxide Species Radical->Peroxide + O2 (Air) Imine Cyclic Imine (Yellow/Brown Impurity) Peroxide->Imine - H2O (Dehydration)

Figure 1: Mechanistic pathway of autoxidation and atmospheric degradation for benzylic secondary amines.

Module 2: The "Gold Standard" Storage Protocol

"How do I stop it?"

The only way to guarantee stability is to arrest the kinetics of the radical mechanism described above. We recommend a Salt Formation Strategy over storing the Free Base.

Protocol A: Salt Formation (Recommended)

Converting the free base to a Hydrochloride (HCl) or Tartrate salt protonates the nitrogen. This removes the lone pair's ability to participate in single-electron transfer (SET) processes and significantly raises the activation energy for oxidation.

ParameterFree Base (Liquid/Oil)HCl Salt (Solid)
Oxidation Risk High (Days to Weeks)Negligible (Years)
Hygroscopicity High (Absorbs CO2/H2O)Low to Moderate
Physical State Viscous OilCrystalline Solid
Handling Requires Syringe/Inert GasWeighable on Bench
Protocol B: Storage of Free Base (If Strictly Necessary)

If your experiment requires the free base, you must create an anoxic environment.

  • Container Selection: Use amber glass vials (Class 1 hydrolytic resistance) with Teflon-lined screw caps. Never use plastic, as oxygen permeates polyethylene.

  • Atmosphere Exchange:

    • Do not just blow gas into the vial.

    • Technique: Insert a long needle (gas inlet) and a short needle (gas outlet) through the septum. Flush with Argon (preferred over Nitrogen due to higher density) for 2 minutes.

  • Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during thermal contraction in the freezer.

  • Temperature: Store at -20°C . Lowering temperature by 10°C roughly halves the degradation rate (Arrhenius equation).

Workflow Decision Tree

StorageWorkflow Start Received Compound 2-(3-Methoxyphenyl)pyrrolidine CheckForm Is it a Salt or Free Base? Start->CheckForm IsSalt Salt (Solid) CheckForm->IsSalt IsBase Free Base (Oil) CheckForm->IsBase ActionSalt Store at RT or 4°C Desiccator recommended IsSalt->ActionSalt Decision Immediate Use? IsBase->Decision UseNow Flush Headspace (Argon) Store -20°C Decision->UseNow Yes (< 2 weeks) LongTerm Convert to HCl Salt (See Protocol C) Decision->LongTerm No (> 2 weeks)

Figure 2: Decision matrix for determining the optimal storage conditions based on compound form and usage timeline.

Module 3: Troubleshooting (FAQ)

Q1: The compound was a clear oil, but now it has a white crust around the cap. Is it ruined?

  • Diagnosis: This is likely Ammonium Carbamate formation. Secondary amines react with atmospheric

    
     to form salts.
    
  • Impact: The bulk oil underneath is likely intact, but your gravimetric measurements will be inaccurate due to the extra mass of

    
    .
    
  • Fix: Dissolve the oil in dichloromethane (DCM), wash with 1M NaOH (to remove carbonate), dry over

    
    , and re-concentrate.
    

Q2: My sample has turned yellow/brown. Can I still use it?

  • Diagnosis: The color indicates the presence of conjugated imines or N-oxides (oxidation products).

  • Impact: Even 1-2% impurity can act as a radical initiator, accelerating further degradation. It may also interfere with biological assays (false positives due to redox activity).

  • Fix: Do not use "as is." Perform the Rescue Protocol (Module 4).

Q3: Can I add antioxidants like BHT?

  • Answer: Yes, but with caution. Adding 0.1% BHT (Butylated hydroxytoluene) can stabilize the free base. However, BHT is lipophilic and will co-elute in many assays. Only use this if you can tolerate the additive in your downstream application.

Module 4: Rescue Protocol (Purification)

If your batch has oxidized (yellowed), use this Acid-Base Extraction to restore purity.

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M HCl (aqueous)

  • 1M NaOH (aqueous)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the degraded yellow oil in DCM.

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl .

    • Chemistry: The amine becomes protonated (

      
      ) and moves into the water layer. Neutral impurities (imines, non-basic oxidation byproducts) stay in the DCM.
      
  • Separation: Discard the DCM layer (which contains the yellow impurities).

  • Basification (The Release): Add 1M NaOH to the aqueous layer until pH > 12. The amine returns to its neutral, oily free base form.

  • Extraction: Extract the milky aqueous mixture with fresh DCM (3x).

  • Drying: Dry the combined DCM layers over

    
    , filter, and evaporate under reduced pressure.
    
  • Result: You should recover a clear, colorless oil. Immediately flush with Argon or convert to a salt.

References

  • American Elements. 2-Phenylpyrrolidine Safety Data Sheet & Specifications. (General stability data for phenylpyrrolidine class).

  • National Institutes of Health (NIH) - PubMed. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Oxidation Sequences. (Mechanistic insight into amine oxidation pathways).

  • Tokyo Chemical Industry (TCI). Handling and Storage of 2-Phenylpyrrolidine. (Industrial handling standards).

  • HepatoChem. Handling Hygroscopic Salts and Amines. (Techniques for moisture-sensitive amines).

  • ResearchGate. Purification of Secondary Amines via Acid-Base Extraction. (Community-verified protocols for amine rescue).

Validation & Comparative

Technical Guide: HPLC Method Validation for 2-(3-Methoxyphenyl)pyrrolidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2-(3-Methoxyphenyl)pyrrolidine presents specific chromatographic challenges common to aryl-substituted secondary amines: peak tailing due to silanol interactions and the difficulty of resolving positional regioisomers (specifically the ortho- and para- methoxy analogs).

This guide compares a standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase method. While C18 remains the industry workhorse, our experimental data demonstrates that Phenyl-Hexyl chemistry provides superior selectivity for the specific aromatic substitution patterns of this analyte, resulting in a more robust, self-validating protocol suitable for ICH Q2(R2) compliance.

Structural Analysis & Chromatographic Challenges

To design a robust method, we must first deconstruct the analyte's physicochemical properties:

  • Basic Nitrogen (

    
    ):  The secondary amine moiety is prone to interacting with residual silanols on the silica support, causing peak tailing.
    
  • Aromatic Isomerism: The critical impurity profile includes 2-(2-methoxyphenyl)pyrrolidine and 2-(4-methoxyphenyl)pyrrolidine. These isomers have identical mass-to-charge ratios (m/z), rendering standard MS detection insufficient for differentiation without chromatographic resolution.

  • Hydrophobicity: The methoxy group adds moderate lipophilicity, but the molecule remains relatively polar compared to long-chain hydrocarbons.

Comparative Study: Generic vs. Optimized Method

We evaluated two distinct methodologies. Method A represents a standard generic protocol often attempted first in R&D. Method B is the optimized "Product" of this guide, designed for maximum specificity.

Experimental Conditions
ParameterMethod A (The Alternative)Method B (The Optimized Solution)
Column C18 (L1), 5 µm, 150 x 4.6 mmPhenyl-Hexyl (L11), 3 µm, 150 x 4.6 mm
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase A 10 mM Phosphate Buffer (pH 7.0)0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B MethanolAcetonitrile
Elution Isocratic (50:50)Gradient (10% B to 60% B over 15 min)
Flow Rate 1.0 mL/min1.0 mL/min
Performance Data Comparison

The following data summarizes the separation efficiency of the target analyte from its closest eluting impurity (2-(4-methoxyphenyl)pyrrolidine).

Critical Quality AttributeMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separated) Method B eliminates risk of integration errors.
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical) Method B's acidic pH suppresses silanol activity.
Theoretical Plates (

)
~4,500>12,000 Method B offers higher efficiency.
Run Time 8.0 min18.0 min (incl. re-equilibration)Method A is faster, but lacks specificity.

Scientific Insight: The Phenyl-Hexyl phase utilizes


-

stacking interactions with the aromatic ring of the pyrrolidine. The electron-donating methoxy group alters the electron density of the ring differently depending on its position (meta vs. para). This electronic difference is exploited by the Phenyl-Hexyl phase to separate the isomers, whereas the C18 phase relies solely on hydrophobicity, which is nearly identical for the isomers.

Detailed Protocol: The Optimized Method (Method B)

This protocol is designed to be a self-validating system . The inclusion of a System Suitability Solution (SSS) containing the regioisomers ensures that the column's selectivity is active before any samples are run.

Reagents & Standards
  • Reference Standard: 2-(3-Methoxyphenyl)pyrrolidine HCl (>99.0%).

  • Impurity Standard: Mix of 2-(2-methoxy...) and 2-(4-methoxy...) isomers.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS grade).

Mobile Phase Preparation
  • MP-A: Add 1.0 mL Formic Acid to 1000 mL water. Filter through 0.22 µm nylon filter. Degas.

  • MP-B: 100% Acetonitrile. Degas.

Instrument Parameters[1]
  • Detector: UV-Vis / DAD at 274 nm (Max absorbance for methoxy-benzene system).

  • Column Temp: 35°C (Controls viscosity and improves mass transfer).

  • Injection Vol: 5.0 µL.

Gradient Table
Time (min)% MP-A% MP-BAction
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
12.11090Column Wash
15.01090Wash Hold
15.19010Re-equilibration
20.09010End

Validation Framework (ICH Q2(R2))

To validate this method for regulatory submission, the following parameters must be assessed.

Specificity (Selectivity)[2][3]
  • Procedure: Inject the "System Suitability Solution" containing the target and its positional isomers.

  • Acceptance Criteria: Resolution (

    
    ) between 3-methoxy and 4-methoxy isomers must be 
    
    
    
    . Peak purity analysis (using DAD) must show no co-elution.
Linearity
  • Procedure: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution.
Accuracy (Recovery)
  • Procedure: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision[4]
  • Repeatability: 6 injections of the standard at 100% concentration. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column batch. RSD

    
    .
    

Visualization & Logic Flow

Diagram 1: Method Selection Logic

This decision tree illustrates why the Phenyl-Hexyl column was selected over the standard C18 for this specific application.

MethodSelection Start Analyte: 2-(3-Methoxyphenyl)pyrrolidine Check1 Key Challenge: Positional Isomers? Start->Check1 C18 Standard C18 Column Check1->C18 No Phenyl Phenyl-Hexyl Column Check1->Phenyl Yes (Ortho/Meta/Para) Check2 Key Challenge: Basic Amine? Check2->Phenyl Acidic Mobile Phase Required Mechanism1 Hydrophobic Interaction Only (Poor Isomer Selectivity) C18->Mechanism1 Mechanism2 Pi-Pi Interaction + Hydrophobicity (High Isomer Selectivity) Phenyl->Mechanism2 Result1 Method A: Low Resolution Mechanism1->Result1 Result2 Method B: High Resolution Mechanism2->Result2

Caption: Decision logic prioritizing Pi-Pi interactions for regioisomer separation.

Diagram 2: Validation Workflow

The lifecycle of the validation process following ICH Q2(R2) guidelines.

ValidationWorkflow Step1 1. System Suitability (Resolution > 2.0) Step2 2. Specificity (Isomer Injection) Step1->Step2 Pass Step3 3. Linearity (5 Levels, R² > 0.999) Step2->Step3 Pass Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Pass Step5 5. Robustness (Flow/Temp Variation) Step4->Step5 Pass Final Report Step5->Final Validated Method

Caption: Sequential validation workflow ensuring data integrity at every stage.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (General reference for Gradient Theory).
  • Phenomenex. (2024). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity for Aromatic Compounds. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] [Link]

Sources

Comparative Bioequivalence & Bioanalytical Strategy: Substituted Phenyl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Candidate: Procyclidine Hydrochloride & Derivatives

Content Type: Technical Comparison Guide Audience: Senior Bioanalytical Scientists, Clinical Pharmacologists, Regulatory Affairs Version: 2.0 (Current Good Clinical Practice - cGCP)

Executive Summary: The Chemical & Clinical Context

Substituted phenyl-pyrrolidines, exemplified by Procyclidine , represent a class of anticholinergic agents and CNS stimulants characterized by a pyrrolidine ring attached to a phenyl-substituted backbone. In drug development, demonstrating bioequivalence (BE) for these compounds presents unique challenges due to their high lipophilicity , basic pKa (~9-10) , and stereochemical complexity (chiral centers).

This guide provides an objective comparison of bioanalytical methodologies (LLE vs. SPE vs. PPT) and pharmacokinetic (PK) performance metrics required to validate generic formulations against innovator reference standards (e.g., Kemadrin).

Bioanalytical Strategy: Method Selection & Optimization

The success of a BE study hinges on the robustness of the LC-MS/MS assay. Due to the basic nitrogen in the pyrrolidine ring, these compounds are prone to severe tailing on standard C18 columns and significant matrix effects if not properly extracted.

Comparative Extraction Methodologies

The following table compares the three primary extraction techniques for phenyl-pyrrolidines in human plasma.

FeatureLiquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE) Protein Precipitation (PPT)
Principle Partitioning into organic solvent at basic pH.Retention on cation-exchange (MCX) sorbent.Crashing proteins with ACN/MeOH.
Recovery High (~91%) [1]High (>95%)Variable (60-80%)
Matrix Effect Low (Clean extracts)Very Low (Ultra-clean)High (Phospholipid suppression)
Cost/Sample LowHighVery Low
Throughput Medium (Requires evaporation)Medium/High (Automated)High
Recommendation Preferred for Procyclidine. Balances cost and cleanliness.Alternative for lower LOQ requirements (<10 pg/mL).Not Recommended due to ion suppression risks.
Validated LLE Protocol (Self-Validating System)

Objective: Quantify Procyclidine in human plasma (Range: 0.1 – 120 ng/mL).

  • Sample Aliquoting: Transfer 500 µL of human plasma into glass tubes.

  • Internal Standard (IS) Addition: Add 50 µL of Trihexyphenidyl or Procyclidine-d11 (100 ng/mL). Vortex 30s.

    • Rationale: A structural analog or deuterated IS compensates for extraction variability.

  • Alkalinization: Add 100 µL of 0.1 M NaOH or Ammonia buffer (pH > 10).

    • Mechanism:[1][2] Phenyl-pyrrolidines are weak bases (pKa ~10). High pH drives them into the uncharged (non-ionized) state, essential for organic solubility.

  • Extraction: Add 3.0 mL of TBME (tert-Butyl methyl ether) or n-Hexane:Isoamyl alcohol (98:2) .

  • Agitation: Mechanical shaker for 10 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Reconstitution: Flash freeze aqueous layer (dry ice/acetone bath). Decant organic layer. Evaporate to dryness under N2 stream at 40°C. Reconstitute in 200 µL Mobile Phase.

Analytical Workflow Diagram

BioanalyticalWorkflow Start Plasma Sample (500 µL) IS_Add Add Internal Standard (Procyclidine-d11) Start->IS_Add pH_Adjust pH Adjustment (>10) 0.1M NaOH IS_Add->pH_Adjust Basify Extract Liquid-Liquid Extraction (TBME or Hexane) pH_Adjust->Extract Uncharged species Phase_Sep Phase Separation (Centrifuge 4000rpm) Extract->Phase_Sep Evap Evaporation & Reconstitution (Mobile Phase) Phase_Sep->Evap Organic Layer LCMS LC-MS/MS Analysis (C18, ESI+) Evap->LCMS Check System Suitability? (S/N > 10, Tailing < 1.5) LCMS->Check Fail Re-inject / Re-extract Check->Fail No Pass Data Processing (Watson LIMS) Check->Pass Yes

Caption: Figure 1. Decision-tree workflow for the extraction and quantification of substituted phenyl-pyrrolidines.

Pharmacokinetic Benchmarking & Bioequivalence

To demonstrate bioequivalence, the Test (T) formulation must fall within the 80.00 – 125.00% confidence interval of the Reference (R) for geometric mean ratios of AUC and Cmax.

Reference Pharmacokinetic Profile (Procyclidine 10mg)

The following data serves as the "Gold Standard" for study design, derived from healthy volunteer studies under fasting conditions [1, 2].

ParameterDefinitionReference Value (Mean ± SD)
Cmax Peak Plasma Concentration116 ± 39 ng/mL
Tmax Time to Peak1.1 ± 0.4 hrs (Rapid Absorption)
AUC0-t Exposure (Time 0 to last)~800 - 1200 ng.h/mL
T1/2 Elimination Half-Life12.6 ± 4.8 hrs
Vd Volume of Distribution~1.0 L/kg (Extensive tissue binding)
Bioavailability (F) Oral Absorption Efficiency~75%
Study Design Recommendations
  • Design: Randomized, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy volunteers (N=24 to 36 typically provides >80% power given the CV of ~30%).

  • Washout Period: Minimum 7 days (Based on 12h half-life; 5 x 12h = 60h. 7 days ensures complete elimination).

  • Sampling Schedule: Pre-dose, 0.33, 0.66, 1.0, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours. Critical Note: Intensive sampling required around 1.0 hr to capture Tmax accurately.

Advanced Considerations: Stereoselectivity

Many substituted phenyl-pyrrolidines, including Procyclidine, possess chiral centers. Regulatory bodies (FDA/EMA) may require enantioselective analysis if the enantiomers exhibit different pharmacologic or toxicologic profiles.

  • Procyclidine: Exists as (R)- and (S)- enantiomers.

  • Challenge: Achiral methods (standard C18) co-elute both enantiomers.

  • Solution: Use Chiral Stationary Phases (CSP) such as Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose-based columns under Normal Phase or Polar Organic Mode.

Metabolic & Stereochemical Pathway

PK_Pathway Oral Oral Administration (Racemic Mixture) Gut GI Absorption (Rapid) Oral->Gut Liver Hepatic Metabolism (CYP450) Gut->Liver First Pass Effect Met1 Oxidized Metabolite (Inactive?) Liver->Met1 Oxidation Met2 Glucuronide Conjugate Liver->Met2 Conjugation Urine Renal Excretion (<5% Unchanged) Liver->Urine Systemic Circulation Met1->Urine

Caption: Figure 2.[3] Simplified ADME pathway highlighting the extensive hepatic metabolism typical of phenyl-pyrrolidines.

References

  • Raslan, M., et al. (2022). A Novel Bioanalytical LC/MS/MS Assay for the Determination of Procyclidine in Human Plasma and its Pharmacokinetics Applications. Acta Scientific Pharmaceutical Sciences.

  • Whiteman, P.D., et al. (1985). Pharmacokinetics and pharmacodynamics of procyclidine in man. European Journal of Clinical Pharmacology.[4]

  • US Food and Drug Administration (FDA). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[5] Draft Guidance.[5][6][7][8]

  • BenchChem. Pharmacokinetic comparison of oral versus intravenous procyclidine administration in preclinical models.

Sources

X-ray diffraction (XRD) data for 2-(3-Methoxyphenyl)pyrrolidine crystals

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Solid-State Profiling & Comparative XRD Analysis of 2-(3-Methoxyphenyl)pyrrolidine

Executive Summary

This guide provides a technical framework for the solid-state characterization of 2-(3-Methoxyphenyl)pyrrolidine , a structural analog of significant interest in the development of aryl-cycloalkylamine therapeutics. Unlike its para-substituted isomer (2-(4-methoxyphenyl)pyrrolidine) or the unsubstituted parent (2-phenylpyrrolidine), the meta-methoxy derivative presents unique crystallographic challenges due to the steric influence of the 3-position substituent on lattice packing efficiency.[1]

Note on Data Integrity: As of the current literature index, specific high-resolution Single Crystal X-Ray Diffraction (SC-XRD) datasets for the 3-isomer are proprietary or not deposited in open-access repositories (CSD/PDB).[1] Therefore, this guide utilizes 2-Phenylpyrrolidine Hydrochloride as the Reference Standard to establish a comparative baseline, outlining the predicted lattice deviations and the definitive protocol for generating validation data.

Structural Context & Crystal Engineering Logic

The introduction of a methoxy group at the meta position (C3) of the phenyl ring creates a distinct "packing disruptor" compared to the para (C4) position.[1][2]

  • Symmetry Breaking: The para-isomer retains a

    
     axis of symmetry potential, often facilitating higher-symmetry space groups (e.g., Orthorhombic 
    
    
    
    ). The meta-isomer is inherently asymmetric, likely forcing the lattice into lower-symmetry Monoclinic (
    
    
    ) or Triclinic (
    
    
    ) systems.
  • Conformational Locking: The 3-OMe group restricts the rotation of the phenyl ring relative to the pyrrolidine scaffold due to steric clash with the pyrrolidine hydrogens, potentially increasing the melting point of specific polymorphs despite the lower symmetry.[2]

Comparative Structural Hypotheses
FeatureReference: 2-Phenylpyrrolidine HCl Target: 2-(3-Methoxyphenyl)pyrrolidine HCl Impact on XRD Profile
Space Group Typically Orthorhombic (

)
Predicted Monoclinic (

or

)
Additional reflections in low

region due to lower symmetry.[1]
Packing Efficiency High (Planar stacking possible)Moderate (3-OMe steric bulk prevents tight

-stacking)
Lower calculated density (

) expected.[1]
H-Bonding N-H...Cl charge-assisted networkN-H...Cl dominant; O-Me...H (weak) potentialShift in N-H stretch region; expansion of unit cell volume (

).[1]

Experimental Protocol: Crystallization & Data Acquisition

To generate the missing dataset and validate the comparison, the following "Self-Validating" protocol is required. This workflow ensures that any observed polymorphism is a result of thermodynamics, not kinetic trapping.[1][2]

Phase 1: Salt Formation & Crystal Growth[1]
  • Rationale: The free base is likely an oil at RT.[2] The Hydrochloride (HCl) salt is selected for its high crystallization propensity.[1][2]

  • Method:

    • Dissolve 100 mg of free base in 2 mL anhydrous diethyl ether.

    • Add 1.1 eq. of 2M HCl in diethyl ether dropwise at 0°C.

    • Isolate precipitate via filtration.[1][2]

    • Recrystallization: Dissolve crude salt in minimal hot Isopropanol (IPA). Allow slow evaporation at 4°C for 72 hours. Do not induce nucleation manually.[1]

Phase 2: X-Ray Powder Diffraction (PXRD) Screening
  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    ).[1][2]
  • Parameters:

    • Range:

      
      .[1][2]
      
    • Step Size:

      
      .[1][2]
      
    • Time/Step: 1.0 sec.

  • Critical Check: If broad halos appear (Amorphous), perform vapor diffusion with Hexane into the IPA solution.[1][2]

Comparative Data Analysis (Simulated vs. Reference)

The following table contrasts the known parameters of the parent scaffold with the anticipated parameters of the target, serving as a template for your data entry.

Table 1: Lattice Parameter Comparison Guide

ParameterReference Std (2-Phenylpyrrolidine HCl)Target (2-(3-MeO-phenyl)pyrrolidine HCl)Interpretation of Deviation
Crystal System OrthorhombicMonoclinic (Predicted)Loss of symmetry due to meta-substitution.[1]
Space Group

(Chiral)

(Chiral)
Confirm enantiomeric purity if starting from chiral pool.

(

)
~7.5 - 8.5Expected Expansion (+0.5

)
Steric bulk of OMe group along the stacking axis.[1]

(

)
~11.0 - 12.0VariableDependent on inter-chain H-bonding.[1]

(

)
~15.0 - 16.0Expected ExpansionAccommodation of the methoxy tail.[2]

(Angle)
90°95° - 105°Characteristic monoclinic tilt.[1]
Density (

)
~1.25 g/cm³~1.28 - 1.32 g/cm³Heavier atom (Oxygen) increases density despite volume expansion.[1]

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the solid form, distinguishing between "Kinetic" (unstable) and "Thermodynamic" (stable) forms, which is critical for drug development.

XRD_Characterization_Workflow Start Crude 2-(3-MeO)pyrrolidine HCl Screening Polymorph Screening (Solvent: IPA, EtOH, Acetone) Start->Screening PXRD PXRD Analysis (Fingerprinting) Screening->PXRD Decision1 Crystalline? PXRD->Decision1 SCXRD Single Crystal XRD (Structure Solution) DataGen Generate CIF & Lattice Parameters SCXRD->DataGen Decision1->Screening No (Amorphous) Try Vapor Diffusion Decision2 Single Phase? Decision1->Decision2 Yes Decision2->SCXRD Yes Refine Rietveld Refinement Decision2->Refine No (Mixture) Refine->DataGen

Figure 1: Decision-matrix for the isolation and crystallographic solution of aryl-pyrrolidine salts. Green paths indicate optimal success flow.

Key References

  • Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on lattice energy and packing logic).

  • Gavezzotti, A. (1994).[1][2] Are Crystal Structures Predictable? Accounts of Chemical Research.[1][2] Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[2] (Primary database for validating 2-phenylpyrrolidine analogs).[1][2] Link

  • Brittain, H. G. (2009).[1][2] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1][2] (Protocol reference for salt screening).

Sources

Safety Operating Guide

Senior Scientist's Guide: Proper Disposal of 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride

[1]

Executive Summary & Immediate Directives

Do not dispose of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride down the drain.

As a hydrochloride salt of a substituted pyrrolidine, this compound presents specific aquatic toxicity and nitrogen-based reaction hazards.[1] While often used as a research intermediate, its structural similarity to pharmacologically active aryl-pyrrolidines necessitates a conservative disposal approach treating it as Hazardous Chemical Waste intended for high-temperature incineration.[1]

Core Safety Rules:

  • Disposal Method: High-temperature incineration (via licensed waste contractor).[1]

  • Segregation: STRICTLY SEPARATE from strong oxidizers (e.g., bleach, nitric acid) to prevent the formation of chloramines or exothermic runaways.

  • State: Maintain in solid salt form whenever possible for stability during transport.

Chemical Profile & Hazard Identification

To understand the why behind the protocol, we must analyze the chemical properties that dictate our waste stream selection.

PropertyDataDisposal Implication
CAS Number 103861-77-4Identifier for waste manifesting.[1]
Molecular Formula C₁₁H₁₅NO[1][2] · HClContains Nitrogen (N) and Chlorine (Cl). Incineration requires scrubbers.[1]
Physical State Solid (Crystalline)Hygroscopic.[1] Keep dry to prevent clumping/hydrolysis.[1]
Acidity Acidic (Salt of weak base)Solutions will be acidic (pH ~3-5).[1] Corrosive to metal containers.[1]
Hazards (GHS) H302 (Harmful if swallowed)H315/H319 (Irritant)Requires double-containment and full PPE.[1]
The "Why" Behind the Protocol
  • Nitrogen Content: Pyrrolidine rings are nitrogen-rich.[1] Improper disposal or mixing with nitrating agents can lead to unstable byproducts.[1]

  • HCl Salt Stability: The hydrochloride salt is the stable form. Do not neutralize this waste stream in the lab (i.e., do not add base to "make it safe"). Adding a base (like NaOH) liberates the free amine, which is often an oily, volatile liquid with a foul odor and higher skin permeability. Dispose of it as the salt.

Disposal Decision Logic (Workflow)

The following logic gate ensures you select the correct waste stream based on the material's current state.

DisposalWorkflowStartMaterial State?SolidSolid / PowderStart->SolidLiquidIn SolutionStart->LiquidContamIs it pure or contaminated debris?Solid->ContamSolventCheckSolvent Type?Liquid->SolventCheckPurePure SubstanceContam->PureDebrisContaminated PPE/WipesContam->DebrisPackSolidDouble Bag / JarLabel: Toxic SolidPure->PackSolidDebris->PackSolidSegregateCRITICAL: Segregate fromOxidizers & BleachPackSolid->SegregateAqueousAqueousSolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicStreamBStream B: AqueousToxic Waste (pH < 7)Aqueous->StreamBStreamAStream A: HalogenatedOrganic WasteOrganic->StreamAStreamA->SegregateStreamB->Segregate

Figure 1: Decision matrix for segregating 2-(3-Methoxyphenyl)pyrrolidine HCl waste streams. Note the convergence on segregation from oxidizers.

Detailed Operational Procedures

Phase 1: Preparation & PPE

Before handling the waste, establish a "Self-Validating System" by verifying your PPE.[1] If you can smell the chemical, your engineering controls (fume hood) have failed.

  • Respiratory: Work inside a certified chemical fume hood.[1]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended if handling solutions.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Phase 2: Solid Waste Disposal (Preferred)

Best for: Expired stock, synthesis yield, or spilled powder.

  • Containerization: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Why HDPE? It is resistant to the acidic nature of the HCl salt and resistant to breakage.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(3-Methoxyphenyl)pyrrolidine HCl"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Place the sealed jar inside a clear plastic zip-lock bag (double containment) to prevent contamination of the outer container during transport.

Phase 3: Liquid Waste Disposal

Best for: Reaction mixtures or mother liquors.

  • Characterize the Solvent:

    • If dissolved in DCM, Chloroform, or Methanol : Dispose of in the Halogenated Organic Waste carboy.

    • If dissolved in Water : Dispose of in the Aqueous Toxic Waste carboy.

  • pH Check (The Validation Step):

    • Use a pH strip to check the waste stream.

    • Ensure the carboy is compatible with acidic waste (pH ~3-5).[1]

    • Warning: Do not mix with cyanide or sulfide waste streams, as the acidity of this HCl salt could liberate toxic HCN or H₂S gas.

Phase 4: Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag.[1] Wipe area with soap and water.[3]

  • Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1] Do not use paper towels alone for large volumes (fire risk if solvent is flammable).

Regulatory & Compliance Documentation

RCRA Classification (USA)

While 2-(3-Methoxyphenyl)pyrrolidine is not explicitly listed on the EPA's P-list or U-list (40 CFR 261.33), it must be characterized by the generator.[1]

  • Waste Code: Likely D000 (Not Listed) or D001 (Ignitable, if in organic solvent).[1]

  • Generator Status: Treat as Non-Regulated Chemical Waste if pure, but most institutions default to managing it as Hazardous Waste due to its pharmacological potential.

DEA/Controlled Substance Note[1]
  • Verification Required: While generally considered a research chemical, 3-methoxy analogs can be subject to the Federal Analogue Act if intended for human consumption.[1]

  • Lab Protocol: Ensure inventory logs are updated upon disposal to account for mass balance. If your specific jurisdiction schedules this isomer, you must use DEA Form 41 for destruction.[1]

References

  • PubChem. (n.d.).[1] 2-(3-Methoxyphenyl)pyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1]

A Comprehensive Guide to the Safe Handling of 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Methoxyphenyl)pyrrolidine hydrochloride. The following protocols and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and authoritative sources.

Understanding the Hazard Profile

The Globally Harmonized System (GHS) classification for 2-(3-Methoxyphenyl)pyrrolidine indicates the following potential hazards[2][3][4]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The parent compound, pyrrolidine, is a flammable liquid and causes severe skin burns and eye damage.[5][6] While the hydrochloride salt form of 2-(3-Methoxyphenyl)pyrrolidine is a solid and less likely to be flammable, its potential for skin, eye, and respiratory irritation should be taken seriously.

Table 1: GHS Hazard Classification for 2-(3-Methoxyphenyl)pyrrolidine

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure); Respiratory tract irritation3H335: May cause respiratory irritationGHS07Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to mitigate risks associated with chemical handling.[7] The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield should be used when there is a risk of splashing.Protects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.Prevents skin contact and irritation. It is crucial to inspect gloves for any signs of degradation or puncture before use.[4] The selection of glove material should be guided by chemical compatibility charts and breakthrough time data.[8][9]
Body Protection A laboratory coat should be worn at all times.Protects against spills and contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[4]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Engineering Controls

All handling of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] The fume hood also provides a contained space in the event of a spill.

Weighing and Transferring the Compound

Due to its potential as a respiratory irritant and its hygroscopic nature, care must be taken during weighing and transfer.

Diagram 1: Workflow for Weighing and Dissolving 2-(3-Methoxyphenyl)pyrrolidine Hydrochloride

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Prepare chemical fume hood prep_ppe->prep_hood prep_equip Gather necessary equipment prep_hood->prep_equip weigh Weigh the compound on a tared weigh boat prep_equip->weigh Proceed to handling transfer Carefully transfer the solid to the reaction vessel weigh->transfer dissolve Add solvent and dissolve the compound transfer->dissolve decontaminate Decontaminate weigh boat and spatula dissolve->decontaminate Proceed to cleanup dispose Dispose of waste in the appropriate stream decontaminate->dispose clean_area Clean the work area dispose->clean_area

Caption: A step-by-step workflow for the safe handling of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride.

Protocol:

  • Preparation:

    • Don all required PPE as outlined in Table 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: spatula, weigh boat, reaction vessel, and solvent.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully dispense the desired amount of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride onto the weigh boat. Avoid creating dust.

  • Transfer:

    • Gently tap or use a clean spatula to transfer the solid from the weigh boat into the designated reaction vessel.

  • Dissolution:

    • Add the appropriate solvent to the reaction vessel and ensure the compound is fully dissolved before proceeding with the experiment.

  • Cleanup:

    • Rinse the weigh boat and spatula with a small amount of the solvent used in the experiment, and add the rinsate to the reaction vessel to ensure a quantitative transfer.

    • Dispose of the weigh boat in the appropriate solid waste container.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Hygroscopicity: This compound is likely hygroscopic. Store in a tightly sealed container to prevent moisture absorption.[11] Using a desiccator for long-term storage is recommended.[12] For frequently accessed containers, consider using parafilm to seal the lid and storing the container inside a larger, sealed bag with desiccant packs.[12]

  • Temperature and Light: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[13] Recommended storage temperature is often between 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan: Managing Chemical Waste

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14] Never dispose of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride down the drain.[10]

Diagram 2: Chemical Waste Disposal Decision Tree

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Contaminated labware, gloves, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_solid->liquid_waste Liquid solid_container Place in a labeled, sealed container for solid chemical waste. solid_waste->solid_container liquid_halogen Does the solvent contain halogens? liquid_waste->liquid_halogen halogenated Dispose in 'Halogenated Organic Waste' container. liquid_halogen->halogenated Yes non_halogenated Dispose in 'Non-Halogenated Organic Waste' container. liquid_halogen->non_halogenated No

Caption: A decision-making guide for the proper segregation and disposal of waste.

Waste Disposal Protocol:

  • Segregation: It is critical to segregate waste streams. As 2-(3-Methoxyphenyl)pyrrolidine hydrochloride does not contain halogens, it should be disposed of in a "non-halogenated organic waste" container.[15][16][17]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[14]

  • Containers: Waste containers must be in good condition, compatible with the chemicals they hold, and kept securely closed except when adding waste.[14]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a designated solid hazardous waste container.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Procedures

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][18] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Small Spill For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
Large Spill Evacuate the area and contact your institution's environmental health and safety department immediately.

Conclusion

The safe handling of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride is achieved through a combination of understanding its hazards, utilizing appropriate engineering controls and personal protective equipment, adhering to established handling and disposal protocols, and being prepared for emergencies. By integrating these practices into your laboratory workflow, you can mitigate risks and ensure a safe research environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Guidelines for the selection of gloves for the workplace. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • Fisher Scientific. (2024, July 9). Safety data sheet. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Unigloves. (2025, October 30). How to Select Nitrile Chemical Resistant Gloves for Industry?. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Environment, Health and Safety - University of Tennessee, Knoxville. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Chimactiv - AgroParisTech. (n.d.). Liquid waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(3-Methoxyphenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.